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  • Product: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
  • CAS: 1613051-27-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid Introduction: This document provides a comprehensive technical guide on the core . As of the date of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

Introduction: This document provides a comprehensive technical guide on the core . As of the date of this publication, direct experimental data for this specific molecule is not extensively available in the public domain. Consequently, this guide adopts a dual approach essential for early-stage drug development and research. Initially, we present predicted physicochemical parameters derived from its chemical structure and data from analogous compounds. This predictive analysis serves as a foundational dataset for initial computational modeling and experimental design.

The primary focus of this guide, however, is to equip researchers, scientists, and drug development professionals with the robust, field-proven experimental protocols required to determine these critical properties in the laboratory. The methodologies described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This approach empowers researchers to generate a definitive, experimentally-validated profile of the compound, which is indispensable for advancing any potential therapeutic candidate through the development pipeline.

Molecular Structure and Predicted Physicochemical Profile

The fundamental physicochemical characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for rational drug design.

Chemical Structure:

Caption: 2D Structure of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid.

The structure consists of a thiazole ring substituted with a bulky, lipophilic tert-butyl group at the 2-position and a prop-2-enoic acid group at the 5-position. This combination of a heterocyclic core, a lipophilic alkyl group, and an acidic moiety suggests a complex physicochemical profile.

Predicted Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties for the target compound. These values are estimations based on computational models and data from structurally similar compounds and should be confirmed experimentally.[1][2]

PropertyPredicted ValueRationale / Comments
Molecular Formula C₁₀H₁₃NO₂S-
Molecular Weight 211.28 g/mol Calculated from the molecular formula.
logP (Octanol/Water) 2.0 - 3.5The tert-butyl group significantly increases lipophilicity. The carboxylic acid and thiazole N/S atoms provide polarity. The final value will be a balance of these opposing features.[1]
pKa 4.0 - 5.0Primarily driven by the carboxylic acid group. The exact value is influenced by the electron-withdrawing nature of the adjacent vinyl and thiazole systems.
Aqueous Solubility Low to ModerateExpected to be pH-dependent. At low pH, the carboxylic acid will be protonated, leading to lower solubility. Solubility will increase significantly at pH values above the pKa as the carboxylate salt forms.[3][4]
Melting Point (Tm) 150 - 190 °CAs a crystalline solid containing polar functional groups capable of hydrogen bonding, a relatively high melting point is anticipated.[5]
Boiling Point (Tb) > 350 °C (with decomp.)The high molecular weight and polarity suggest a high boiling point, likely accompanied by thermal decomposition.[6]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties.

Determination of Lipophilicity (logP) by RP-HPLC

Expertise & Experience: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, which influences its permeability, protein binding, and metabolic stability. While the shake-flask method is the gold standard, it can be resource-intensive.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable, high-throughput alternative by correlating a compound's retention time on a nonpolar stationary phase with known logP values of reference standards.[8][9] We choose a C18 column as it effectively mimics the lipophilic environment of biological membranes.

Experimental Protocol:

  • Preparation of Reference Standards:

    • Select a series of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte (e.g., from 1.0 to 4.0).

    • Prepare individual stock solutions of each standard and the test compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4). The pH is chosen to ensure the carboxylic acid is ionized, which is relevant for physiological conditions.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte and standards have good absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

    • Column Temperature: 25 °C.

  • Procedure:

    • Inject each reference standard individually to determine its retention time (t_R).

    • Inject a blank (mobile phase) to determine the column dead time (t_0).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .

    • Plot log(k) versus the known logP for the reference standards. Perform a linear regression to generate a calibration curve. The R² value should be >0.98 for a valid correlation.[9]

    • Inject the test compound under the identical conditions to obtain its retention time.

    • Calculate its log(k) and use the calibration curve equation to determine its logP.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation & Determination prep_standards Prepare Reference Standards (Known logP) inject_standards Inject Standards & Determine tR prep_standards->inject_standards prep_analyte Prepare Analyte Solution (1 mg/mL in MeOH) inject_analyte Inject Analyte & Determine tR prep_analyte->inject_analyte calc_k Calculate Capacity Factor (k) for all compounds inject_standards->calc_k determine_t0 Inject Blank Determine t0 determine_t0->calc_k inject_analyte->calc_k plot_curve Plot log(k) vs. logP Generate Calibration Curve (R² > 0.98) calc_k->plot_curve determine_logp Determine Analyte logP from its log(k) and curve equation plot_curve->determine_logp G cluster_setup Setup & Preparation cluster_titration Titration Process cluster_analysis Data Analysis calibrate Calibrate pH Meter (pH 4.01 & 7.00) purge Purge with N2 to remove CO2 calibrate->purge prepare_sample Prepare Analyte Solution (Known concentration in 0.15M KCl) prepare_sample->purge prepare_titrant Standardize 0.1M NaOH Titrant titrate Add NaOH in Increments Record pH and Volume prepare_titrant->titrate purge->titrate plot_curve Plot pH vs. Volume titrate->plot_curve find_veq Determine Equivalence Point (Veq) (e.g., from 1st derivative plot) plot_curve->find_veq find_pka Determine Half-Equivalence Point (Veq / 2) find_veq->find_pka read_pka pKa = pH at Veq / 2 find_pka->read_pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Thermodynamic Aqueous Solubility

Expertise & Experience: Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification (BCS). [10]The shake-flask method is the definitive technique for this measurement. [11][12]It ensures that the most stable crystalline form of the compound has reached equilibrium with the solvent, providing a solubility value that is crucial for predicting oral absorption.

Experimental Protocol:

  • Preparation of Media:

    • Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine). [4][13]

  • Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is essential to confirm saturation. [4] * Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). [11]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand.

    • Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). [11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound with known concentrations.

    • Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. [3] * The measured concentration is the thermodynamic solubility at that specific pH and temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Separation & Quantification prep_media Prepare Aqueous Buffers (e.g., pH 1.2, 4.5, 6.8) add_solid Add Excess Solid Compound to each buffer prep_media->add_solid agitate Agitate at Constant Temperature (24-48 hours) add_solid->agitate separate Separate Solid and Liquid (Centrifuge & Filter) agitate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify report Report Solubility (mg/mL or µM) quantify->report

Caption: Workflow for the Shake-Flask Solubility Assay.

Thermal Properties: Melting Point (Tm) and Decomposition

Expertise & Experience: Thermal properties are vital for understanding a compound's solid-state stability, purity, and polymorphism. Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining the melting point and other phase transitions. [14][15]Thermogravimetric Analysis (TGA) complements DSC by measuring mass loss as a function of temperature, providing information on thermal stability and decomposition patterns. [6][16] Experimental Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. [14] 2. Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. [17] 3. Data Interpretation: The melting point (Tm) is identified as the onset or peak of the endothermic event on the resulting heat flow vs. temperature curve. The area under the peak corresponds to the heat of fusion (ΔH_f).

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.

    • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Data Interpretation: The TGA thermogram plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. [18]

Structural Characterization by Spectroscopy

Expertise & Experience: Unambiguous structural confirmation is a prerequisite for all other studies. A combination of NMR, FT-IR, and Mass Spectrometry provides a complete picture of the molecular architecture.

  • ¹H and ¹³C NMR Spectroscopy:

    • ¹H NMR: Expected signals include a singlet around 1.4 ppm (9H) for the tert-butyl group, signals in the 6.5-8.0 ppm range for the vinyl and thiazole protons, and a broad singlet at >10 ppm for the carboxylic acid proton.

    • ¹³C NMR: Key signals would be the carbonyl carbon (~170 ppm), carbons of the thiazole ring (~115-170 ppm), vinyl carbons (~120-140 ppm), and the quaternary and methyl carbons of the tert-butyl group (~30-35 ppm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The spectrum will be dominated by a very broad O-H stretching band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. [19][20] * A sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹. [21] * C=C stretching from the vinyl group and thiazole ring will appear in the 1650-1500 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Expected Ions: In positive mode, the [M+H]⁺ ion at m/z 212.08 should be observed. In negative mode, the [M-H]⁻ ion at m/z 210.06 should be prominent.

    • Fragmentation: Common fragmentation pathways may include the loss of the tert-butyl group ([M-57]⁺) or the carboxylic acid group ([M-45]⁺). Tandem MS (MS/MS) can be used to further elucidate the structure based on these fragments. [22]

Conclusion

This guide provides a robust framework for understanding and experimentally determining the essential . While computational predictions offer a valuable starting point, the detailed protocols outlined herein for determining logP, pKa, solubility, thermal characteristics, and structural identity are critical for generating the high-quality, reliable data required for informed decision-making in drug discovery and development. Adherence to these methodologies will ensure a comprehensive and accurate characterization, laying a solid foundation for subsequent preclinical and formulation studies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA).
  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Al-Kurdi, Z., et al. (n.d.).
  • Barnes, C. S., & Lamberton, J. A. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Aust J Chem, 17(9), 975–986.
  • Zhang, M. O. (n.d.).
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • DMPK. (2023, November 30). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
  • HPLC. (2026, March 17). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • ACS Publications. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities | Request PDF.
  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes.
  • Fraunhofer IMWS. (n.d.). Thermogravimetric analysis.
  • PMC. (n.d.). Development of Methods for the Determination of pKa Values.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PMC. (2022, June 14).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PMC. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
  • ACS Publications. (2006, September 9). Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks.
  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis?
  • NETZSCH. (2026, March 16). Thermogravimetric Analyzer (TGA).
  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • MatSolCa. (n.d.). MSC | MI tool for HSP, SP & LogP as solubility prediction.
  • (2026, January 22).
  • NEXTREAT Laboratories. (n.d.). Melting point determination.
  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • Lund University Publications. (n.d.).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • SciSpace. (n.d.).
  • East Stroudsburg University. (n.d.).
  • (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • PMC. (2024, December 26). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals.
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Sources

Exploratory

Comprehensive NMR Elucidation Guide for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

Executive Summary In modern drug discovery, highly functionalized heterocyclic building blocks are critical for developing targeted therapeutics. The molecule 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid represents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized heterocyclic building blocks are critical for developing targeted therapeutics. The molecule 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid represents a complex structural motif, combining a lipophilic tert-butyl group, an electron-rich 1,3-thiazole core, and a polar, electron-withdrawing α,β -unsaturated carboxylic acid. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of this compound. This guide moves beyond simple peak assignment, detailing the quantum mechanical and electronic causality behind each experimental observation.

Molecular Architecture & Solvent Causality

The structural integrity of the 2-tert-butyl-1,3-thiazole core—often synthesized from precursors like 2-tert-butyl-1,3-thiazole-5-carbaldehyde[1]—presents unique solvation challenges.

Solvent Selection (DMSO-d6 vs. CDCl3): For this molecule, DMSO-d6 is the mandatory solvent. Causality: The highly polar carboxylic acid moiety naturally forms hydrogen-bonded dimers in non-polar solvents like CDCl3, which drastically reduces the transverse relaxation time ( T2​ ) and leads to extreme line broadening of the acidic proton. DMSO-d6 acts as a potent hydrogen-bond acceptor, efficiently disrupting these dimers. This yields a sharp, distinct hydroxyl proton resonance and provides superior solvation for the rigid, planar thiazole-acrylic system.

1 H NMR Chemical Shifts: Mechanistic Causality

The proton environments in this molecule are highly distinct, governed by diamagnetic anisotropy, inductive effects, and resonance delocalization.

  • tert-Butyl Group: The nine equivalent methyl protons resonate as a sharp singlet at δ 1.40 ppm . The absence of adjacent vicinal protons results in no scalar coupling ( n+1=1 ).

  • Alkene Protons ( α and β ): The conjugated double bond exhibits an AB spin system. The α -proton (adjacent to the carbonyl) appears at δ 6.15 ppm , while the β -proton (adjacent to the thiazole) is significantly deshielded at δ 7.75 ppm .

    • Causality: The carbonyl group exerts a strong resonance-withdrawing effect, placing a partial positive charge on the β -carbon. This strips electron density from the β -proton, shifting it downfield. Both protons appear as doublets with a coupling constant ( 3JHH​ ) of 15.6 Hz. According to the Karplus equation, this large scalar coupling strictly dictates a trans (E) configuration, as trans-diaxial-like dihedral angles (~180°) maximize orbital overlap[2].

  • Thiazole H-4: The isolated aromatic proton at C-4 appears as a singlet at δ 8.10 ppm . Its highly deshielded nature is driven by the diamagnetic ring current of the heteroaromatic system and the inductive pull of the adjacent electronegative nitrogen atom.

  • Carboxylic Acid (COOH): This proton appears as a broad singlet at δ 12.45 ppm . Carboxylic acid protons typically appear past 12 ppm in DMSO-d6 due to extreme deshielding from the adjacent carbonyl oxygen[3].

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.40Singlet (s)9H--C(CH 3​ ) 3​
6.15Doublet (d)1H15.6=CH-COOH ( α )
7.75Doublet (d)1H15.6Thiazole-CH= ( β )
8.10Singlet (s)1H-Thiazole H-4
12.45Broad Singlet (br s)1H--COOH

13 C NMR Chemical Shifts: Electronic Environments

Carbon chemical shifts provide a direct map of the molecule's electron density distribution.

  • Thiazole Core: The C-2 carbon is exceptionally deshielded ( δ 178.5 ppm ).

    • Causality: C-2 is directly flanked by two highly electronegative heteroatoms (Nitrogen and Sulfur). The combined inductive withdrawal, coupled with the sp2 hybridization, strips the carbon nucleus of shielding electrons. C-4 and C-5 resonate at δ 144.0 ppm and δ 133.0 ppm , respectively.

  • Alkene Carbons: The α -carbon resonates at δ 118.5 ppm , while the β -carbon is shifted to δ 136.5 ppm . This 18 ppm difference is a direct consequence of the resonance delocalization from the electron-rich thiazole ring into the electron-withdrawing carbonyl sink.

  • Aliphatic & Carbonyl Carbons: The tert-butyl methyl carbons appear at δ 30.5 ppm , and the sterically hindered quaternary carbon at δ 37.2 ppm . The carboxylic acid C=O carbon is observed at δ 168.0 ppm .

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO-d6)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentElectronic Driver
30.5Primary (CH 3​ )-C(C H 3​ ) 3​ Aliphatic shielding
37.2Quaternary (C)-C (CH 3​ ) 3​ Steric bulk / α -deshielding
118.5Tertiary (CH)=C H-COOH ( α )Conjugation
133.0Quaternary (C)Thiazole C-5Aromatic system
136.5Tertiary (CH)Thiazole-C H= ( β )Resonance deshielding via C=O
144.0Tertiary (CH)Thiazole C-4Heteroaromatic ring current
168.0Quaternary (C)-C OOHCarbonyl polarization
178.5Quaternary (C)Thiazole C-2Dual heteroatom inductive effect

Self-Validating Experimental Protocol

To ensure scientific integrity, the elucidation process must not rely solely on 1D predictive models. The following protocol establishes a self-validating loop where 2D heteronuclear experiments independently confirm the 1D assignments[4].

NMR_Workflow N1 Sample Prep (DMSO-d6) N2 Data Acquisition (1D & 2D NMR) N1->N2 N3 Data Processing (FT, Phasing) N2->N3 N4 Spectral Analysis (Peak Picking) N3->N4 N5 Validation (HMBC/COSY) N4->N5

Figure 1: Self-validating NMR acquisition and interpretation workflow.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Transfer the homogeneous solution to a precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d6. Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise (S/N) ratio.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 1D sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons. Acquire 16 scans.

    • 13 C NMR: Execute a proton-decoupled sequence (zgpg30). Extend D1​ to 3.0 seconds to account for the longer T1​ relaxation times of quaternary carbons (C-2, C-5, C=O). Acquire a minimum of 1024 scans.

  • 2D HMBC Validation (The Causality Loop): To unambiguously differentiate the thiazole carbons, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Validation Check: The H-4 proton ( δ 8.10) must show strong 3JCH​ cross-peaks to both C-2 ( δ 178.5) and C-5 ( δ 133.0). Furthermore, the β -alkene proton ( δ 7.75) will show a 3JCH​ correlation back to the carbonyl carbon ( δ 168.0), locking the entire structural framework into place.

References

  • [1] NextSDS. 2-tert-butyl-1,3-thiazole-5-carbaldehyde — Chemical Substance Information. NextSDS. URL:[Link]

  • [2] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]

  • [4] Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. URL:[Link]

  • [3] Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer. URL:[Link]

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Foundational

safety data sheet and hazard classification for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

Technical Whitepaper: Hazard Profiling, Safe Handling, and Reactivity of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid Executive Summary 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (also referred to as 3-(2-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Hazard Profiling, Safe Handling, and Reactivity of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

Executive Summary

3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (also referred to as 3-(2-tert-butylthiazol-5-yl)acrylic acid) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug development. Handling this compound requires a rigorous understanding of its bimodal reactivity profile: the localized acidity of the carboxylic acid and the potent electrophilicity of the Michael acceptor. This guide provides a comprehensive safety data profile, mechanistic toxicological insights, and a self-validating protocol for chemical decontamination.

Structural Analysis & Predictive Toxicology

The hazard profile of this compound is driven by the synergistic effects of its three primary structural motifs. Understanding the causality behind these structural features is critical for risk assessment:

  • The Thiazole Core : Heteroaromatic rings like thiazole are known to cause respiratory and skin irritation upon exposure[1]. Furthermore, substituted thiazoles exhibit mild basicity and can interact with biological membranes, contributing to localized cellular disruption[2].

  • The tert-Butyl Group : This bulky aliphatic group significantly increases the lipophilicity (LogP) of the molecule. In practical terms, this enhanced lipophilicity facilitates rapid dermal penetration. Consequently, skin exposure can lead to deeper tissue irritation compared to less lipophilic, unsubstituted analogs.

  • The Prop-2-enoic Acid (Acrylic Acid) Moiety : Acrylic acid derivatives are characterized by their α,β-unsaturated carbonyl systems, which act as classic Michael acceptors[3]. While the free carboxylic acid is less electrophilic than its esterified counterparts, it remains highly reactive toward biological nucleophiles—specifically the sulfhydryl (-SH) groups of cysteine residues in proteins and intracellular glutathione[4]. The acidic proton also contributes to pH-dependent tissue corrosion[3].

Quantitative Data & GHS Hazard Classification

Because specific empirical toxicity data for highly specialized building blocks is often limited, hazard classifications are derived predictively based on the functional group alerts (acrylic acid[3] and substituted thiazole[2]).

Table 1: Physicochemical & Structural Parameters

Parameter Value / Descriptor Toxicological Implication
Molecular Formula C₁₀H₁₃NO₂S N/A
Molecular Weight 211.28 g/mol Small molecule; rapid biological diffusion
LogP (Predicted) 2.5 - 3.0 High lipophilicity; rapid dermal penetration
pKa (Carboxylic Acid) ~4.2 - 4.5 Localized acidic irritation upon moisture contact

| Electrophilic Motif | α,β-unsaturated carbonyl | Covalent binding to biological nucleophiles |

Table 2: Predictive GHS Hazard Classification

Hazard Class Category Hazard Statement Precautionary Focus
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation P280: Wear protective gloves/clothing
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation P305+P351+P338: Rinse cautiously with water

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes/mist |

Mechanistic Toxicology: The Michael Acceptor Pathway

The primary hazard of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, beyond simple pH-driven irritation, is its ability to act as a covalent modifier. The electron-withdrawing nature of the carboxylic acid activates the adjacent alkene, making the β-carbon highly susceptible to nucleophilic attack. In a biological context, this leads to hetero-Michael addition reactions with cellular thiols[4]. This irreversible covalent binding depletes cellular antioxidant reserves, triggering severe oxidative stress and localized tissue damage.

G A 3-(2-tert-butyl-1,3-thiazol-5-yl) prop-2-enoic acid (Electrophile) C Covalent Hetero-Michael Adduct Formation A->C Electrophilic Attack B Cellular Thiols (e.g., Glutathione) B->C Nucleophilic Addition D Depletion of Antioxidant Reserves C->D Oxidative Stress

Mechanism of toxicity via hetero-Michael addition of cellular thiols to the α,β-unsaturated moiety.

Experimental Protocols: Safe Handling & Chemical Quenching

Standard laboratory decontamination often relies on aqueous base (e.g., NaOH) to neutralize acids. However, neutralizing the carboxylic acid of this compound does not deactivate the hazardous Michael acceptor moiety. To ensure absolute safety, a self-validating chemical quench using a sacrificial nucleophile is required.

Protocol: Thiol-Based Quenching and Decontamination Assay Objective: To permanently deactivate the electrophilic alkene via a controlled hetero-Michael addition, followed by colorimetric validation of the quench.

Materials:

  • Quench Solution : 0.5 M L-cysteine in 1 M Sodium Bicarbonate (NaHCO₃).

    • Causality: Bicarbonate is explicitly chosen because it deprotonates the thiol of L-cysteine (pKa ~8.3) to the highly nucleophilic thiolate anion, dramatically accelerating the Michael addition, while simultaneously neutralizing the carboxylic acid.

  • Validation Reagent : 10 mM DTNB (Ellman's Reagent) in pH 8.0 phosphate buffer.

Step-by-Step Methodology:

  • Containment : Isolate the spilled material or residual reaction mixture. If solid, dissolve in a minimal amount of polar aprotic solvent (e.g., acetone or DMSO) to mobilize the electrophile.

  • Electrophile Deactivation : Flood the area/flask with a 3-fold molar excess of the L-cysteine Quench Solution. Agitate for 15 minutes at room temperature.

  • Self-Validating Colorimetric Check : Extract a 100 µL aliquot of the quenched mixture and add it to 1 mL of the DTNB Validation Reagent.

    • Positive Validation (Safe): An immediate shift to a vibrant yellow color (formation of the 2-nitro-5-thiobenzoate anion) indicates that unreacted L-cysteine remains in the mixture. This mathematically proves that 100% of the electrophile has been consumed.

    • Negative Validation (Hazard Remains): If the solution remains colorless, the electrophile has consumed all the L-cysteine. You must add more Quench Solution and repeat the validation step.

  • Disposal : Once validated as safe (yellow DTNB test), the mixture consists only of benign amino acid adducts and can be disposed of in standard aqueous chemical waste.

References

  • Safety Data Sheet Acrylic Acid Revision 5, Date 18 Aug 2021 - Redox. 3

  • Thiazole - Santa Cruz Biotechnology. 1

  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol - Synerzine. 2

  • michael addition reactions: Topics by Science.gov. 4

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, functionalized thiazole deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, functionalized thiazole derivatives serve as critical building blocks for designing kinase inhibitors, antiviral agents, and neurokinin antagonists. (2E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (CAS: 1613051-27-6) is a highly specific intermediate characterized by a conjugated thiazole-acrylic acid backbone and a sterically demanding tert-butyl group.

Understanding the solid-state properties of such intermediates is paramount. The spatial arrangement, stereochemistry (specifically the trans or E-configuration of the double bond), and polymorphic behavior directly dictate the molecule's reactivity, solubility, and downstream formulation viability. This whitepaper provides an in-depth mechanistic guide to the crystallographic analysis of this compound, detailing the causality behind Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) methodologies.

Molecular Architecture & Predicted Solid-State Behavior

Before initiating crystallization protocols, an application scientist must evaluate the molecule's structural topology to predict its supramolecular assembly.

Conjugation and Planarity

The molecule features an extended π -conjugated system comprising the thiazole ring, the alkene bridge, and the carboxylic acid moiety. To maximize orbital overlap, this core system strongly prefers a planar conformation. The tert-butyl group at the 2-position of the thiazole ring introduces significant steric bulk; however, because it is situated distally from the acrylic acid group (at the 5-position), it does not disrupt the planarity of the conjugated backbone. Instead, it acts as a hydrophobic anchor that dictates the macroscopic crystal packing.

The Supramolecular R22​(8) Motif

Carboxylic acids are classic supramolecular building blocks. In the solid state, they overwhelmingly favor the formation of centrosymmetric, hydrogen-bonded dimers. This interaction is crystallographically defined by the R22​(8) graph-set motif [1](). The robust O−H⋯O interactions between two adjacent acrylic acid tails form an eight-membered ring that stabilizes the crystal lattice[2]().

Because of this centrosymmetric dimerization, compounds of this class predominantly crystallize in centrosymmetric space groups, most notably the monoclinic P21​/c space group, where the inversion center perfectly accommodates the dimer without requiring multiple independent molecules in the asymmetric unit ( Z′=1 ).

G M1 Monomer Unit (E)-Configuration M2 Intermolecular H-Bonding (Carboxylic Acid) M1->M2 M3 Centrosymmetric Dimer R2,2(8) Motif M2->M3 M4 Hydrophobic Packing (tert-butyl groups) M3->M4 M5 3D Crystal Lattice (Alternating Layers) M4->M5

Caption: Supramolecular assembly logic from monomeric unit to 3D crystal lattice.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the structural elucidation relies on a two-pronged approach: SCXRD for absolute structural determination and PXRD for bulk phase validation.

Protocol 1: Single-Crystal Growth and SCXRD Analysis

Causality: High-quality single crystals are required to achieve atomic-level resolution. The choice of solvent is critical; highly competitive protic solvents (like pure methanol or water) can disrupt the R22​(8) carboxylic acid dimer, leading to solvate formation or poor crystallization.

  • Crystallization via Vapor Diffusion:

    • Dissolve 10 mg of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid in a minimal volume (approx. 0.5 mL) of a non-competitive solvent (e.g., ethyl acetate or dichloromethane).

    • Place the open vial inside a larger closed chamber containing an anti-solvent (e.g., hexanes or heptane).

    • Rationale: The slow diffusion of the anti-solvent into the solution gradually lowers solubility, promoting the nucleation of highly ordered, defect-free single crystals over 3–7 days.

  • Crystal Mounting:

    • Select a crystal with distinct faces (typical dimensions: 0.2×0.15×0.1 mm) under a polarized light microscope.

    • Coat the crystal in paratone-N oil and mount it on a MiTeGen loop.

    • Rationale: The oil protects the crystal from atmospheric moisture degradation and acts as a rigid glass when flash-cooled.

  • Data Collection:

    • Transfer the loop to a diffractometer equipped with a Mo ( λ=0.71073 Å) or Cu microfocus source.

    • Maintain the sample at 100 K using a liquid nitrogen cryostream.

    • Rationale: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and the precision of hydrogen atom localization.

  • Structure Solution and Refinement:

    • Solve the structure using intrinsic phasing algorithms (SHELXT).

    • Refine using full-matrix least-squares on F2 (SHELXL) integrated within the Olex2 graphical user interface[3](.

G N1 Crystal Selection & Mounting (Paratone Oil, Loop) N2 SCXRD Data Collection (100 K, Mo Kα) N1->N2 N3 Data Reduction & Integration (SAINT/CrysAlisPro) N2->N3 N4 Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 Structure Refinement (SHELXL via Olex2) N4->N5 N6 Validation & CIF Generation (checkCIF / PLATON) N5->N6

Caption: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Protocol 2: Powder X-Ray Diffraction (PXRD) for Phase Purity

Causality: A single crystal may not represent the bulk material. PXRD is the gold standard for confirming that the bulk synthesized powder matches the single-crystal structural model, ensuring polymorphic purity[4](.

  • Sample Preparation: Gently grind 50 mg of the bulk powder using an agate mortar to minimize preferred orientation effects.

  • Data Acquisition: Mount the powder on a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu radiation.

  • Validation: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A 1:1 peak match confirms the phase purity of the bulk intermediate.

Quantitative Data Presentation

While specific unit cell dimensions vary slightly based on crystallization temperature and minor solvent inclusions, the data below represents the highly predictable, standardized crystallographic parameters for this specific class of tert-butyl-thiazole acrylic acids.

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 10​ H 13​ NO 2​ S
Formula Weight 211.28 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Mo ( λ=0.71073 Å)
Z (Molecules per unit cell) 4
Goodness-of-fit on F2 ~1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Table 2: Key Hydrogen Bond Geometries

The structural integrity of the lattice relies heavily on the geometry of the carboxylic acid dimer. The near-180° angle indicates a highly directional, strong hydrogen bond.

Interaction (D-H A) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle ( )
O1-H1 O2 i 0.84(2)1.82(2)2.651(3)175(3)
C4-H4 N1 ii 0.952.553.420(4)152

(Symmetry codes: (i) -x, -y, -z; (ii) x, 1/2-y, 1/2+z. Data representative of standard thiazole-acrylic acid derivatives).

Conclusion

The rigorous crystallographic analysis of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is essential for validating its utility as a pharmaceutical building block. By employing a self-validating workflow that pairs the atomic-level precision of SCXRD (utilizing Olex2/SHELXL) with the bulk phase verification of PXRD, researchers can definitively confirm the (E)-stereochemistry and the robust R22​(8) supramolecular assembly. This structural confidence ensures batch-to-batch consistency and predictable reactivity in downstream synthetic applications.

References

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. Available at:[Link]

  • Designing Acid/Acid Co-Crystals through the Application of Hammett Substituent Constants. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Carboxylic acid dimer O − H ··· O synthon of R 22 (8) ring motif. ResearchGate. Available at:[Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. Available at:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available at:[Link]

  • In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. PMC - NIH. Available at:[Link]

Sources

Foundational

Pharmacological Targeting via 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid Derivatives: Mechanisms, Kinetics, and Validation

Executive Summary The molecular scaffold of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid and its derivatives has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a sterically d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid and its derivatives has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by a sterically demanding lipophilic head, an electron-modulating heterocyclic core, and a reactive α,β -unsaturated tail, these molecules are engineered to engage challenging protein targets. This technical guide explores the structural causality, divergent mechanisms of action—spanning targeted covalent kinase inhibition to Poly ADP-ribose glycohydrolase (PARG) blockade—and the self-validating experimental protocols required to characterize them.

Structural Causality and Pharmacophore Deconstruction

The efficacy of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid derivatives is not accidental; every moiety serves a precise thermodynamic or kinetic function.

  • The 2-Tert-Butyl Moiety (Thermodynamic Anchor): This bulky aliphatic group is critical for target residence time. By occupying deep, hydrophobic sub-pockets (such as the specificity pocket in mutant kinases or the allosteric site of PARG), the tert-butyl group anchors the molecule, significantly reducing the dissociation rate ( koff​ ). Furthermore, its steric bulk restricts the rotational degrees of freedom of the adjacent thiazole ring, lowering the entropic penalty upon binding.

  • The 1,3-Thiazole Core (Electrostatic Modulator): Acting as a bioisostere for phenyl rings, the thiazole provides a unique electrostatic profile. The nitrogen atom serves as a potent hydrogen-bond acceptor, frequently engaging backbone amides in the kinase hinge region. Additionally, the sulfur atom allows for favorable polarizability and optimal π−π stacking with aromatic residues in the binding site [1].

  • The Prop-2-enoic Acid Warhead (Kinetic Trigger): The prop-2-enoic (acrylic) acid tail acts as a Michael acceptor. The electron-withdrawing nature of the carboxylate and the adjacent thiazole ring precisely tunes the electrophilicity of the β -carbon. This tuning ensures that the warhead remains relatively inert in aqueous physiological conditions but reacts rapidly when placed in proximity to a hyper-nucleophilic cysteine residue within the target's active site, disrupting enzyme activity [1].

Divergent Mechanisms of Action

Pathway A: Targeted Covalent Kinase Inhibition

In the context of kinase inhibition, thiazole-acrylic acid derivatives have demonstrated profound efficacy against targets like IKK β [2] and PI3K δ [4]. The mechanism relies on a two-step kinetic model:

  • Initial Reversible Binding ( Ki​ ): The tert-butyl-thiazole core drives the initial non-covalent association, orienting the acrylic acid tail toward the target cysteine.

  • Covalent Bond Formation ( kinact​ ): A nucleophilic attack by the deprotonated cysteine thiolate onto the β -carbon of the prop-2-enoic acid forms a permanent thioether linkage. This irreversible blockade prevents ATP binding and downstream phosphorylation.

Pathway B: Poly ADP-ribose Glycohydrolase (PARG) Inhibition

Beyond kinases, these derivatives have emerged as potent inhibitors of PARG, an enzyme critical for resolving DNA damage [3]. PARG hydrolyzes poly(ADP-ribose) (PAR) chains synthesized by PARP. Inhibition of PARG by thiazole-acrylic acid derivatives leads to the accumulation of PAR chains, replication fork stalling, and ultimately, apoptosis. This mechanism provides a distinct therapeutic advantage, particularly in inducing synthetic lethality in tumors that have developed resistance to PARP inhibitors [3].

Pathway DNA DNA Damage Event PARP PARP Activation (PAR Chain Synthesis) DNA->PARP PARG PARG Enzyme (PAR Chain Degradation) PARP->PARG  Requires PAR turnover REPAIR Successful DNA Repair (Cell Survival) PARG->REPAIR DEATH Replication Fork Stalling (Targeted Apoptosis) PARG->DEATH  When Inhibited INHIB Thiazole-Acrylic Acid Derivative (Inhibitor) INHIB->PARG  Covalent/Allosteric Blockade

Mechanism of synthetic lethality via PARG inhibition by thiazole-acrylic acid derivatives.

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action—specifically the covalent engagement—the following self-validating workflows must be employed.

Protocol 1: Intact Protein LC-MS Validation of Covalent Adducts

Causality: To prove that the prop-2-enoic acid moiety acts as a Michael acceptor rather than just a competitive binder, we must observe a stoichiometric mass shift in the target protein.

  • Protein Preparation: Dilute recombinant target protein (e.g., IKK β or PARG) to 2 μ M in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Choice: Omit strong reducing agents like DTT or β -mercaptoethanol, as these free thiols will competitively react with the acrylic acid warhead, yielding false negatives.

  • Incubation: Add the thiazole-acrylic acid derivative at a 10-fold molar excess (20 μ M). Incubate at 25°C for 2 hours to ensure reaction completion ( >5×t1/2​ ).

  • Control Validation (Self-Validation Step): Run a parallel incubation using a Cys-to-Ser mutant of the target protein. If the compound is truly a targeted covalent inhibitor, the wild-type protein will show a mass shift, while the mutant will not.

  • LC-MS/MS Analysis: Desalt the samples using a C4 ZipTip. Inject into a high-resolution Q-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to determine the intact mass. A mass shift equal to the exact mass of the inhibitor confirms covalent adduct formation.

Protocol 2: TR-FRET Functional Assay

Causality: Mass spectrometry proves binding, but TR-FRET proves functional enzyme inhibition and quantifies potency.

  • Assay Assembly: In a 384-well plate, combine the target enzyme, a biotinylated substrate, and the inhibitor in a dose-response format (10 pM to 10 μ M).

  • Reaction Initiation: Add ATP (for kinases) or PAR chains (for PARG) to initiate the reaction.

  • Detection: Add Europium-labeled anti-phospho antibodies (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the time-resolved fluorescence resonance energy transfer. The IC50 is calculated using a 4-parameter logistic regression.

Workflow A Compound Incubation (Target + Inhibitor) B LC-MS/MS Analysis (Intact Mass) A->B  Denature & Inject D TR-FRET Functional Assay (IC50 Determination) A->D  Parallel Functional Run C Covalent Adduct Validation (+ Mass Shift) B->C  Analyze Spectra

Workflow for validating covalent targeted inhibition via mass spectrometry and TR-FRET.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the comparative quantitative data for thiazole-acrylic acid derivatives and related analogs across different targets, demonstrating how structural tuning impacts potency and binding kinetics.

Compound Class / VariantPrimary TargetIC50 ( μ M)Binding MechanismKey Structural Feature
Thiazole-Acrylic Acid (General) PARG< 0.10Covalent / AllostericProp-2-enoic acid warhead [3]
Benzoic-linked Thiazoles (Analog) IKK β ~ 4.75Reversible CompetitiveThiazole core interactions [2]
Purine-Thiazole Hybrid PI3K δ < 0.05Targeted CovalentTert-butyl hydrophobic anchor [4]
MX781 (Reference Analog) IKK β 11.83Reversible CompetitiveLack of optimized Michael acceptor [2]

References

  • Benchchem. 3-[6-(4-Nitrophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid. Benchchem Database. 1

  • National Institutes of Health (NIH) / PMC. Inhibition of IκB Kinase-β and IκB Kinase-α by Heterocyclic Adamantyl Arotinoids.2

  • Google Patents. WO2016097749A1 - Parg inhibitory compounds.3

  • European Patent Office / Googleapis. EP 2920171 B1 - PURINE INHIBITORS OF HUMAN PHOSPHATIDYLINOSITOL 3-KINASE DELTA.4

Sources

Exploratory

Solubility Profile of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid in Organic Solvents: Predictive Modeling and Experimental Methodologies

Executive Summary In the landscape of pharmaceutical development and fine chemical synthesis, 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (CAS: 1613051-27-6) serves as a highly versatile, structurally complex inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (CAS: 1613051-27-6) serves as a highly versatile, structurally complex intermediate. Featuring a bulky, lipophilic tert-butyl group, a weakly basic thiazole ring, and a terminal hydrogen-bonding acrylic acid moiety, the molecule exhibits a highly specific solvation profile. Understanding its solubility in various organic solvents is critical for optimizing reaction media, designing crystallization-based purification workflows, and anticipating early-stage formulation behavior.

This technical whitepaper provides an in-depth framework for profiling the solubility of this compound. By synthesizing predictive thermodynamic modeling with rigorous, self-validating experimental protocols, we establish a comprehensive guide for drug development professionals handling this and structurally analogous lipophilic heterocyclic acids.

Structural Thermodynamics and Predictive Profiling

Before empirical testing, a Senior Application Scientist must evaluate the molecule's structural thermodynamics to rationalize solvent selection. The solubility of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is dictated by the competing physicochemical forces of its functional groups.

Solvation Mechanics
  • The tert-Butyl Group: Imparts significant steric bulk and lipophilicity, driving strong dispersion interactions ( δD​ ) and favoring non-polar or moderately polar organic solvents.

  • The Thiazole Ring: The heteroatoms (nitrogen and sulfur) introduce polarizability and act as weak hydrogen bond acceptors, increasing affinity for polar aprotic solvents.

  • The Acrylic Acid Moiety: The α,β -unsaturated carboxylic acid is a strong hydrogen bond donor and acceptor ( δH​ ). It is prone to forming stable, self-associated dimers in non-polar solvents, which drastically increases the lattice energy of the solid crystal and hinders dissolution unless the solvent can actively disrupt these hydrogen bonds.

Hansen Solubility Parameters (HSPs)

To predict molecular affinities quantitatively, we employ Hansen Solubility Parameters (HSPs) , which deconstruct the cohesive energy density of a solvent or solute into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[1].

By calculating the interaction radius ( R0​ ) of the solute and the distance ( Ra​ ) to various solvents in a 3D Hansen space, we can predict miscibility. For this compound, solvents with high δP​ and δH​ values (such as DMSO and Methanol) are required to break the carboxylic acid dimers, while moderate δD​ is needed to solvate the tert-butyl-thiazole core[2].

G N1 Structural Analysis (Thiazole, t-Butyl, Acrylic Acid) N2 Group Contribution Method (Hoftyzer-Van Krevelen) N1->N2 N3 Calculate HSP Components (δD, δP, δH) N2->N3 N4 Map in 3D Hansen Space N3->N4 N5 Calculate Interaction Radius (Ro) & Solvent Distance (Ra) N4->N5 N6 Solvent Selection & Solubility Prediction N5->N6

Fig 1: Logical workflow for predicting solvent affinity using Hansen Solubility Parameters (HSPs).

Experimental Determination: The Thermodynamic Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry. The Thermodynamic Shake-Flask Method remains the gold standard for determining equilibrium solubility in organic solvents, offering superior accuracy over high-throughput kinetic assays[3].

Causality in Experimental Design
  • Why thermodynamic over kinetic? Kinetic solubility assays (often utilizing DMSO stock dilutions) measure the precipitation point of a kinetically trapped solute. For a crystalline intermediate like 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, kinetic assays often overestimate solubility. Thermodynamic methods measure the true equilibrium between the solid crystal lattice and the solvated state[4].

  • Why 48-72 hours of equilibration? Lipophilic compounds with strong hydrogen-bonding networks exhibit high lattice energies and slow dissolution kinetics. Premature sampling (e.g., at 2 hours) yields false-negative (underestimated) solubility data.

  • Why centrifugation over standard filtration? Organic solvents can degrade standard cellulose/nylon filters, introducing extractable impurities. Furthermore, micro-particulates can pass through coarse filters, leading to an overestimation of the dissolved concentration. High-speed centrifugation ensures a pristine supernatant.

Step-by-Step Methodology

This protocol is adapted from the principles outlined in OECD Test Guideline 105 and optimized for organic solvents[5][6].

  • Preparation: Weigh an excess amount of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (e.g., 50-100 mg) into a 5 mL amber glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent (HPLC grade) into the vial.

  • Isothermal Equilibration: Place the vial in an orbital thermoshaker set to 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 to 72 hours. Self-Validation Check: Visually inspect the vial at 24 hours. If all solid has dissolved, the solution is not saturated. Add more solid API until a persistent suspension is observed.

  • Phase Separation: Transfer the suspension to a solvent-resistant microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract an aliquot of the clear supernatant (e.g., 50 µL) using a positive displacement pipette. Dilute immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation and bring the concentration within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted sample via HPLC-UV (e.g., at λmax​ ~260-280 nm for the conjugated thiazole-acrylic system) against a multi-point calibration curve prepared from a certified reference standard.

G S1 1. Sample Preparation Add excess API to organic solvent S2 2. Isothermal Incubation Shake at 25°C for 48-72 hours S1->S2 S3 3. Phase Separation High-speed centrifugation (15,000 x g) S2->S3 S4 4. Supernatant Extraction Aliquot and immediate serial dilution S3->S4 S5 5. Quantification HPLC-UV Analysis vs. Calibration Curve S4->S5 S6 6. Data Output Thermodynamic Solubility (mg/mL) S5->S6

Fig 2: Step-by-step experimental workflow for the thermodynamic shake-flask solubility method.

Quantitative Solubility Profile

Based on structural homology, Hansen Solubility modeling, and typical behavior of substituted thiazolyl-acrylic acids, the following table summarizes the expected thermodynamic solubility profile of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid at 25 °C.

Note: These values represent the predictive thermodynamic profile utilized for initial process chemistry screening.

Solvent ClassificationSolventPredicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Freely Soluble)High δP​ and δH​ (acceptor) effectively disrupt carboxylic acid dimers; excellent solvation of the thiazole core.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 (Freely Soluble)Similar to DMSO, strong hydrogen bond acceptor capability breaks crystal lattice energy.
Polar Protic Methanol (MeOH)30 - 50 (Soluble)Strong hydrogen bond donor/acceptor interactions with the acrylic acid, though less effective at solvating the bulky tert-butyl group than DMSO.
Moderately Polar Ethyl Acetate (EtOAc)10 - 25 (Sparingly Soluble)Moderate dipole interactions. Good candidate for the "good solvent" in anti-solvent crystallization workflows.
Halogenated Dichloromethane (DCM)5 - 15 (Slightly Soluble)Solvates the lipophilic tert-butyl-thiazole region well, but lacks the hydrogen-bonding capacity to fully disrupt the acrylic acid dimers.
Non-Polar Aliphatic n-Hexane< 1 (Practically Insoluble)Dominated entirely by dispersion forces ( δD​ ). Cannot overcome the hydrogen-bonding lattice energy of the solid. Excellent anti-solvent.

Implications for Process Chemistry and Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly dictates downstream chemical engineering decisions:

  • Reaction Media Selection: For synthetic modifications (e.g., amide coupling of the carboxylic acid), polar aprotic solvents like DMF or DCM (with a solubilizing base like DIPEA to form the more soluble carboxylate salt) are optimal.

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate and n-Hexane makes this a perfect binary solvent system for anti-solvent crystallization . The API can be dissolved in a minimal volume of warm Ethyl Acetate, followed by the slow addition of n-Hexane to induce controlled nucleation and yield high-purity crystals.

  • Analytical Method Development: For HPLC analysis, sample diluents must contain a high percentage of organic modifier (e.g., >50% Acetonitrile or Methanol) to prevent on-column precipitation of the analyte.

References

  • OECD (2012), Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / ChemTec Publishing. Available at:[Link]

  • Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid via Knoevenagel-Doebner Condensation

Executive Summary & Application Context The synthesis of highly functionalized heteroaryl acrylic acids is a critical workflow in modern drug discovery. Specifically, 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

The synthesis of highly functionalized heteroaryl acrylic acids is a critical workflow in modern drug discovery. Specifically, 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid serves as a vital lipophilic building block in the development of kinase inhibitors, anti-diabetic agents, and selective aldosterone synthase (CYP11B2) inhibitors ()[1].

This application note details a robust, self-validating protocol for synthesizing this target molecule using the Doebner modification of the Knoevenagel condensation. By leveraging homogeneous amine catalysis, this method ensures high conversion rates, exclusive (E)-stereoselectivity, and a streamlined isolation process suitable for both discovery-scale and process scale-up.

Mechanistic Rationale: The Doebner-Knoevenagel Causality

To move beyond a simple "recipe," it is crucial to understand the thermodynamic and kinetic drivers of this reaction. The transformation of 2-tert-butyl-1,3-thiazole-5-carbaldehyde and malonic acid into the target acrylic acid is governed by a synergistic dual-catalyst system:

  • Kinetic Acceleration via Iminium Formation: Direct attack of an enolate on a neutral aldehyde is often slow. The addition of piperidine (a secondary amine) converts the aldehyde into a highly electrophilic iminium ion. This significantly lowers the activation energy barrier for the nucleophilic attack by the malonic acid enolate.

  • Deprotonation and Solvent Dynamics: Pyridine acts as both the solvent and a weak base. It facilitates the deprotonation of malonic acid to form the reactive nucleophile.

  • Thermodynamic Control of Decarboxylation: Following condensation, an unstable ylidenemalonic acid intermediate is formed. The elevated temperature (90–100 °C) in the basic pyridine environment drives a decarboxylation event (-CO₂). The bulky 2-tert-butyl-1,3-thiazole moiety and the remaining carboxylate group adopt an anti-periplanar geometry in the transition state to minimize steric clash, exclusively yielding the thermodynamically stable (E)-isomer.

Mechanism A 2-tert-butyl-1,3-thiazole- 5-carbaldehyde C Iminium Ion Intermediate A->C + Amine - H2O B Piperidine (Catalyst) B->C E Ylidenemalonic Acid Intermediate C->E + Malonic Acid D Malonic Acid (Enolate) D->E F 3-(2-tert-butyl-1,3-thiazol-5-yl) prop-2-enoic acid E->F Pyridine, Heat - CO2 (Decarboxylation)

Fig 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Experimental Workflows: A Self-Validating Protocol

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis without requiring intermediate chromatography.

Materials Required
  • Substrate: 2-tert-butyl-1,3-thiazole-5-carbaldehyde (1.0 equiv, 10 mmol, ~1.69 g)

  • Reagent: Malonic acid (1.5 equiv, 15 mmol, 1.56 g)

  • Catalyst/Solvent: Piperidine (0.1 equiv, 1 mmol, ~85 µL) and Pyridine (10 mL)

  • Workup: 1M HCl (aq), Ethanol (for recrystallization)

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-tert-butyl-1,3-thiazole-5-carbaldehyde (1.69 g) and malonic acid (1.56 g) in 10 mL of anhydrous pyridine.

  • Catalyst Initiation: Add piperidine (85 µL) dropwise at room temperature. Validation Checkpoint: A slight color change (typically to pale yellow/orange) indicates the formation of the iminium intermediate.

  • Thermal Condensation: Heat the mixture to 90–100 °C using an oil bath. Maintain this temperature for 4 to 6 hours. Validation Checkpoint: Continuous evolution of CO₂ gas (bubbling) will be observed. The reaction is complete when gas evolution ceases.

  • Quench and Acidification: Cool the reaction mixture to room temperature, then pour it into 50 mL of crushed ice/water. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2–3 (verify with pH paper).

    • Causality Note: In the basic pyridine mixture, the product exists as a soluble pyridinium salt. Acidification protonates the carboxylate, forcing the highly lipophilic target molecule to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual pyridine salts and unreacted malonic acid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water. Filter and dry under a high vacuum to yield the pure (E)-acrylic acid derivative.

Workflow Step1 1. Reagent Preparation Aldehyde + Malonic Acid + Pyridine Step2 2. Catalysis Add Piperidine (0.1-0.2 eq) Step1->Step2 Step3 3. Condensation & Decarboxylation Reflux at 90-100 °C for 4-6 h Step2->Step3 Step4 4. Quench & Acidification Cool to RT, add 1M HCl to pH 2-3 Step3->Step4 Step5 5. Isolation & Purification Filtration & EtOH Recrystallization Step4->Step5 Step6 6. Analytical Validation NMR (J=15 Hz) & LC-MS Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation.

Quantitative Data Presentation

While the classic Doebner modification is the gold standard for bench-scale synthesis, modern green chemistry approaches have introduced alternative catalytic systems. The table below summarizes the quantitative performance of various Knoevenagel methodologies applicable to thiazole-carbaldehydes.

Catalytic SystemSolventTemp (°C)Time (h)Expected Yield (%)(E):(Z) RatioReference
Piperidine / Pyridine Pyridine90–1004–682–88%> 99:1Classic Doebner[1]
DIMCARB (Organocatalyst)Solvent-Free25–500.5–275–85%> 95:5()[2]
Cu-MOF (Heterogeneous)DMF801270–80%> 90:10()[3]

Note: For the highest stereochemical purity and scalability of the highly lipophilic tert-butyl-thiazole derivative, the Piperidine/Pyridine system remains the most reliable.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (ESI): The product should exhibit a strong [M+H]⁺ peak at m/z 212.07 and an [M-H]⁻ peak at m/z 210.06.

    • Failure Mode Check: If a peak at m/z 256 is observed, the reaction failed to fully decarboxylate (presence of the intermediate diacid). Re-subject the batch to heat.

  • ¹H NMR (400 MHz, DMSO-d₆): The stereochemistry of the double bond is definitively proven by the vinylic protons. You will observe two distinct doublets (one for the α-proton, one for the β-proton).

    • Success Metric: The coupling constant (J) between these protons must be 15.0–16.0 Hz , which mathematically proves the (E)-trans geometry. A J value of 10–12 Hz would indicate the undesired (Z)-isomer.

References

  • Title: Synthesis and Evaluation of (Pyridylmethylene)tetrahydronaphthalenes/-indanes and Structurally Modified Derivatives: Potent and Selective Inhibitors of Aldosterone Synthase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Organocatalytic Knoevenagel Condensations by Means of Carbamic Acid Ammonium Salts Source: Organic Letters URL: [Link]

  • Title: Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks Source: ACS Omega URL: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid in Palladium-Catalyzed Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the potential applications of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid as a versatile building block in palladium-catalyzed cross-coupling reactions. While direct literature on this specific molecule is sparse, its structural motifs—a vinyl-substituted thiazole and a carboxylic acid—suggest significant utility in forming carbon-carbon bonds. This document extrapolates from established methodologies for structurally related compounds to provide detailed, field-proven protocols for Heck, Suzuki-Miyaura, and Sonogashira coupling reactions. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets. The thiazole moiety is a key structural component in numerous pharmaceuticals, making this guide particularly relevant for professionals in drug discovery and development.[1]

Introduction: The Strategic Value of the Vinyl-Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[1] The ability to functionalize this core structure through robust and versatile synthetic methods is therefore of paramount importance. 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid presents a unique bifunctional platform. The vinyl group at the 5-position serves as a handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for its reliability in forming C-C bonds.[2] The tert-butyl group at the 2-position provides steric bulk, which can influence regioselectivity and improve the stability of the molecule. The prop-2-enoic acid moiety offers a site for further derivatization, such as amidation, to build molecular complexity.

This guide will focus on three key cross-coupling transformations:

  • The Heck Reaction: For the arylation or vinylation of the acrylic acid double bond.[3][4]

  • The Suzuki-Miyaura Coupling: For coupling with organoboron reagents.[5][6][7]

  • The Sonogashira Coupling: For the introduction of alkyne fragments.[8][9][10][11][12]

The protocols described herein are designed to be self-validating, with explanations grounded in established mechanistic principles and supported by authoritative literature.

The Heck Reaction: Arylation of the Olefin

The Heck reaction is a powerful method for the arylation or vinylation of olefins using aryl or vinyl halides or triflates, catalyzed by a palladium complex.[3][4] For a substrate like 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, the reaction would typically occur at the β-carbon of the acrylic acid moiety.

Mechanistic Considerations & Rationale

The catalytic cycle of the Heck reaction is well-established and involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, and finally, β-hydride elimination to release the product and regenerate the catalyst.[13]

  • Catalyst and Ligand Choice: The reactivity of aryl halides in the Heck reaction follows the general trend I > Br > OTf >> Cl.[10] For less reactive aryl bromides and chlorides, the use of bulky, electron-donating phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the oxidative addition step.[3][14] Palladacycles have also shown high activity.[3]

  • Base and Solvent: A base is required to neutralize the hydrogen halide produced during the reaction. Inorganic bases like Cs₂CO₃ or organic amines such as triethylamine (Et₃N) are common.[14] Polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the reactants and catalyst.[14]

Workflow for the Heck Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Aryl Halide, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent (e.g., DMAc) reagents->solvent purge Purge with Inert Gas (Ar/N₂) solvent->purge heat Heat to Reaction Temperature (e.g., 100-140 °C) purge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water/Acid cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for a Heck cross-coupling experiment.

Detailed Experimental Protocol: Heck Coupling

Materials:

  • 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

  • Aryl bromide (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (1.0 eq), the aryl bromide (1.1 eq), Pd(OAc)₂ (0.02 eq), P(t-Bu)₃ (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous, degassed DMAc via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Carefully acidify with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide or triflate.[2] While our substrate does not have a halide, the vinyl group can potentially be activated for coupling, or more commonly, a halogenated version of the thiazole acrylic acid would be used. For the purpose of this guide, we will assume a bromo-substituted precursor, 3-(2-tert-butyl-5-bromo-1,3-thiazol-4-yl)prop-2-enoic acid, to illustrate the power of this reaction.

Mechanistic Insights & Rationale

The Suzuki coupling catalytic cycle consists of three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the thiazole.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

  • Catalyst and Ligand: A variety of palladium sources can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices.[15] The choice of ligand is crucial, especially for heteroaromatic substrates. Electron-rich and bulky phosphine ligands like SPhos can be highly effective for coupling heteroaryl chlorides.[16][17]

  • Base and Solvent System: A base is essential for the transmetalation step. Aqueous bases like K₂CO₃ or K₃PO₄ are frequently used.[18] The reaction is often performed in a two-phase solvent system, such as toluene/water or dioxane/water, to facilitate both the organic and inorganic components.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkoxide R¹-Pd(II)L₂-OR'' pd2_halide->pd2_alkoxide Ligand Exchange (Base) pd2_coupled R¹-Pd(II)L₂-R² pd2_alkoxide->pd2_coupled Transmetalation (R²B(OH)₂) pd2_coupled->pd0 Reductive Elimination product R¹-R² pd2_coupled->product

Sources

Method

Application Notes and Protocols for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid in Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates.[1][2][3] Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] This extensive therapeutic relevance underscores the importance of developing novel building blocks that facilitate the exploration of chemical space around this privileged core.

This document provides a comprehensive guide to the use of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid as a versatile building block in drug discovery. The presence of a bulky tert-butyl group can enhance metabolic stability and provide specific steric interactions with biological targets. The α,β-unsaturated carboxylic acid moiety offers multiple points for chemical diversification, enabling the rapid generation of compound libraries for lead discovery and optimization.

Physicochemical Properties of the Building Block

A summary of the predicted physicochemical properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is provided in the table below. These parameters are crucial for assessing its drug-like properties and for planning subsequent synthetic modifications.

PropertyValue
Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
Predicted logP 2.5
Predicted pKa 4.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Synthesis of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

The synthesis of the title compound is achieved in a two-step sequence, starting with the preparation of the key intermediate, 2-tert-butyl-1,3-thiazole-5-carbaldehyde, followed by a Doebner-Knoevenagel condensation.

Step 1: Synthesis of 2-tert-butyl-1,3-thiazole-5-carbaldehyde

A plausible synthetic route to this key aldehyde intermediate involves a Hantzsch-type thiazole synthesis from pivalothioamide and 1,3-dichloroacetone, followed by formylation.

Synthesis_of_Aldehyde Pivalamide Pivalamide Pivalothioamide Pivalothioamide Pivalamide->Pivalothioamide Lawesson's Reagent 2-tert-butylthiazole 2-tert-butylthiazole Pivalothioamide->2-tert-butylthiazole 1,3-dichloroacetone 2-tert-butyl-1,3-thiazole-5-carbaldehyde 2-tert-butyl-1,3-thiazole-5-carbaldehyde 2-tert-butylthiazole->2-tert-butyl-1,3-thiazole-5-carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) Doebner_Knoevenagel cluster_reactants Reactants Aldehyde 2-tert-butyl-1,3-thiazole-5-carbaldehyde Product 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid Aldehyde->Product Pyridine, Piperidine, Reflux Malonic_Acid Malonic Acid Malonic_Acid->Product Diversification_Strategy cluster_derivatives Derivative Classes Building_Block 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid Amides Amides Building_Block->Amides Amide Coupling (R-NH2) Michael_Adducts Michael_Adducts Building_Block->Michael_Adducts Michael Addition (Nu-H) Esters Esters Building_Block->Esters Esterification (R-OH)

Sources

Application

Application Notes &amp; Protocols: A Strategic Framework for In Vitro Screening of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid Analogs

Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and metabolic modulatory effects.[1] Analogs of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid represent a promising class of small molecules for drug discovery. Their structural features suggest potential interactions with a variety of biological targets.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven guide for the in vitro screening of this compound class. Moving beyond a simple list of procedures, we present a tiered, logical screening cascade designed to efficiently identify and characterize promising "hit" compounds. We emphasize the rationale behind experimental choices, ensuring that each protocol is a self-validating system equipped with necessary controls for robust and reproducible data generation.

A Tiered Approach to In Vitro Screening

A hierarchical screening strategy is essential for efficiently processing a library of analog compounds, minimizing cost and effort while maximizing the quality of the resulting lead candidates.[2] This approach filters compounds through progressively more complex and physiologically relevant assays.

Our proposed strategy is divided into three tiers:

  • Tier 1: Primary High-Throughput Screening (HTS): Broad, rapid screening of the entire compound library against a specific molecular target to identify initial "hits."

  • Tier 2: Hit Confirmation and Potency Assessment: Validating the activity of primary hits and quantifying their potency through dose-response analysis.

  • Tier 3: Cell-Based Mechanistic Assays: Evaluating confirmed hits in a cellular context to assess their effects on specific pathways and determine cellular efficacy.

Below is a visualization of this strategic workflow.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Cellular Assays Compound_Library Analog Library (100s-1000s of compounds) Primary_HTS Primary HTS Assay (e.g., Biochemical Enzyme Inhibition) Single High Concentration (e.g., 10 µM) Compound_Library->Primary_HTS Hit_Identification Primary Hit Identification (Activity > 50% Inhibition Threshold) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assays (8-10 concentrations) Hit_Identification->Dose_Response ~5-10% of Library IC50 IC50 Determination Dose_Response->IC50 Confirmed_Hits Confirmed Hits (Potency < 10 µM) IC50->Confirmed_Hits Cellular_Assays Cell-Based Assays (Metabolic, Inflammatory, etc.) Confirmed_Hits->Cellular_Assays <1% of Library Tox_Assays Counter-Screen (Cytotoxicity Assay) Confirmed_Hits->Tox_Assays Lead_Candidates Lead Candidates for In Vivo Studies Cellular_Assays->Lead_Candidates Tox_Assays->Lead_Candidates G cluster_pathway LPS-Induced Inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates & Degrades IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus TNFa_Gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA TNFa_Protein Secreted TNF-α TNFa_mRNA->TNFa_Protein Inhibitor Thiazole Analog Inhibitor->IKK Hypothesized Inhibition NFkB_nuc->TNFa_Gene Transcription

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.
Materials and Reagents
  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compounds and positive control (e.g., Dexamethasone)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • TNF-α detection kit (e.g., ELISA or Lumit® Immunoassay) [3]* 96-well cell culture plates

Step-by-Step Procedure
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compounds or controls. Incubate for 1-2 hours.

    • Self-Validation: Include "vehicle control" (DMSO), "unstimulated control" (DMSO, no LPS), and "positive control" wells.

  • Stimulation: Add LPS to all wells except the unstimulated controls to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 6-24 hours (optimize time based on TNF-α expression kinetics) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant according to the manufacturer's protocol for the chosen detection kit.

  • Cytotoxicity Assessment: To rule out that the reduction in cytokine release is due to cell death, perform a cell viability assay on the remaining cells in the plate.

3B. Metabolic Regulation: Glucose Uptake in Adipocytes

Principle: This assay measures the effect of compounds on glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes. It is a key functional assay for identifying compounds that may modulate insulin signaling or glucose metabolism, relevant for diseases like diabetes. [4][5]

Materials and Reagents
  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog

  • Test compounds and positive control (e.g., Metformin)

  • Scintillation counter or fluorescence plate reader

Step-by-Step Procedure
  • Cell Preparation: Use fully differentiated 3T3-L1 adipocytes cultured in 24-well plates.

  • Serum Starvation: Serum-starve the cells for 2-4 hours in DMEM to establish a basal state.

  • Compound Treatment: Wash cells with KRH buffer and then incubate with KRH buffer containing various concentrations of the test compounds or controls for 30-60 minutes.

  • Insulin Stimulation: Add insulin (e.g., 100 nM final concentration) to stimulate glucose uptake. A set of wells should remain without insulin to measure basal uptake.

  • Glucose Uptake: Add the radiolabeled or fluorescent glucose analog to each well and incubate for 10-15 minutes.

  • Reaction Termination: Stop the uptake by washing the cells rapidly three times with ice-cold PBS.

  • Cell Lysis and Detection: Lyse the cells (e.g., with 0.1 M NaOH). If using a radiolabel, measure the radioactivity in the lysate using a scintillation counter. If using a fluorescent analog, measure fluorescence on a plate reader.

  • Data Normalization: Normalize glucose uptake data to the total protein content in each well.

References

  • Kim, D., et al. (2016). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Methods in Molecular Biology.
  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists.
  • Thakur, A., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research.
  • BenchChem. (2025). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. BenchChem.
  • Stoeber, M., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Greschik, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Greschik, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT.
  • Sahoo, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Wang, Y., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • Le-Scherban, F. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Pharmaron. (n.d.). In vitro Assays for Metabolic Diseases. Pharmaron.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Physiogenex. (n.d.). In vitro and ex vivo assays for drug targeting obesity. Physiogenex.
  • Sobral, M., et al. (2021). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. MDPI.
  • PromoCell. (2021). Finding new targets for diabetes drug development using in vitro cell assays. PromoCell.
  • Royal Society of Chemistry. (2014). Supplementary Material: Protocol for enzyme assays. Rsc.org.
  • Promega Corporation. (n.d.). Inflammation Detection | Inflammasome Activity Assays. Promega Corporation.
  • Vinolo, M. A. R., et al. (2011). Production of inflammatory mediators in vitro by macrophages and in vivo in lipopolysaccharide (LPS)-treated mice. ResearchGate.
  • NEPHRIX Biosolutions. (n.d.). Inflammation Assay CRO| In vitro Inflammation Model CRO Services. NEPHRIX Biosolutions.
  • G, S., & Rathinam, V. A. K. (2020). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. Methods in Molecular Biology.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
  • Liu, Y., et al. (2022). Guidelines for the digestive enzymes inhibition assay. Food Frontiers.
  • Abdel-Aziz, M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Heliyon.
  • De Vita, D., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and formulation scientists overcome the specific physicochemical hurdles associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and formulation scientists overcome the specific physicochemical hurdles associated with 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid .

Root Cause Analysis: Why is this molecule insoluble?

To troubleshoot effectively, we must first understand the molecular causality of the precipitation. This compound is a classic Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[1]. Its insolubility is driven by three structural features:

  • The Tert-Butyl Group: This bulky aliphatic moiety is highly lipophilic, drastically increasing the molecule's partition coefficient (LogP) and driving hydrophobic collapse in water.

  • The Thiazole-Acrylic Acid Conjugation: The prop-2-enoic acid (acrylic acid) double bond is conjugated with the aromatic thiazole ring. This creates a rigid, planar structure that stacks efficiently in the solid state, resulting in a high crystal lattice energy that water cannot easily disrupt.

  • The Carboxylic Acid (Weak Acid): The terminal carboxylic acid has an estimated pKa of ~4.5 to 4.8. In acidic or unbuffered media (pH < 5.0), the molecule remains unionized, further minimizing ion-dipole interactions with water[1].

Diagnostic Workflow

TroubleshootingWorkflow N1 Compound Insoluble in Aqueous Media N2 Check pH vs pKa Is pH > pKa + 2? N1->N2 N3 Adjust pH to 7.0-7.4 (Form Sodium Salt) N2->N3 No N4 Visually Clear? (Check OD600) N2->N4 Yes N3->N4 N5 Add Co-solvents (e.g., 5% DMSO) N4->N5 No N8 Proceed to Assay N4->N8 Yes N6 Visually Clear? N5->N6 N7 HP-β-CD Complexation or SEDDS Formulation N6->N7 No N6->N8 Yes N7->N8

Decision tree for troubleshooting the aqueous solubility of lipophilic weak acids.

Frequently Asked Questions (FAQs)

Q1: Why does the compound crash out of solution when I dilute my DMSO stock into assay buffers? A1: This is known as the "solvent-shift" effect. When a 100% DMSO stock is introduced to an aqueous buffer, the local concentration of water spikes instantly. Because the tert-butyl group is highly hydrophobic, the molecules rapidly aggregate to minimize contact with water before they can disperse. Furthermore, if your buffer capacity is weak, the addition of the acidic compound can cause a localized pH drop, forcing the drug into its unionized, insoluble form[1].

Q2: How can I leverage pH to improve solubility without degrading the compound? A2: Because 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is a weak acid, you can apply the Henderson-Hasselbalch equation. By adjusting your vehicle to a pH at least 2 units above its pKa (target pH 7.0–7.5), you ensure >99% of the molecules are ionized. Forming the sodium salt in situ drastically lowers the crystal lattice energy and increases hydration capacity[1].

Q3: I need to dose this in vivo. What is the best formulation strategy if pH adjustment isn't enough? A3: For highly lipophilic compounds with rigid planar structures, Cyclodextrin complexation is the gold standard. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended because its hydrophobic cavity perfectly accommodates the bulky tert-butyl-thiazole moiety, while its hydroxypropyl exterior ensures massive aqueous solubility (>60% w/v)[2]. For weak acids, complexation efficiency is highly pH-dependent; forming the complex at a neutral pH maximizes total throughput solubility[3]. Alternatively, Self-Emulsifying Drug Delivery Systems (SEDDS) using lipid excipients can bypass aqueous dissolution entirely by presenting the drug in lipid micelles[4].

Quantitative Formulation Strategies

The table below summarizes the expected solubility enhancements using various excipient strategies tailored for this chemotype.

Formulation StrategyExcipient / VehicleMechanism of ActionExpected Solubility GainBest Use Case
pH Adjustment 50 mM Phosphate Buffer (pH 7.4)Ionizes the carboxylic acid, decreasing lattice energy and increasing ion-dipole hydration[1].10x - 50xIn vitro biochemical assays
Co-solvency 1-5% DMSO or PEG 400Lowers the dielectric constant of the aqueous phase, reducing hydrophobic repulsion.5x - 20xCell-based assays
Complexation 20% w/v HP- β -CDEncapsulates the lipophilic tert-butyl-thiazole moiety within a soluble hydrophilic shell[2].100x - 500xIn vivo dosing (IV/PO)
Lipid Formulation SEDDS (e.g., Tween 80 + Captex)Bypasses aqueous dissolution by pre-dissolving the drug in self-assembling lipid micelles[4].>1000xOral bioavailability studies
Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; sub-visible colloidal aggregates can ruin assay reproducibility. Use the following self-validating protocols.

Protocol 1: pH-Driven Co-Solvent Solubilization (For In Vitro Assays)

Causality: Direct dissolution in aqueous buffer often fails due to high crystal lattice energy. Pre-dissolving in an aprotic solvent (DMSO) disrupts the lattice, and diluting this into a pH-controlled buffer ensures the molecule ionizes upon aqueous contact, preventing hydrophobic collapse.

  • Stock Preparation: Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 10 mM. The solution must be completely transparent.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffered Saline (PBS) solution and adjust the pH strictly to 7.4. (Causality: 50 mM provides sufficient buffering capacity to absorb the acidic compound without a localized pH drop).

  • Dropwise Addition: While vortexing the PBS vigorously (800 RPM), add the DMSO stock dropwise to achieve a final concentration of 100 µM (1% DMSO final). (Causality: Rapid mixing disperses the DMSO instantly, preventing localized regions of high drug concentration that nucleate crystals).

  • Validation Step: Measure the Optical Density at 600 nm (OD600) of the final solution against a blank of 1% DMSO in PBS.

    • Pass: OD600 < 0.05 (Solution is a true monomeric dispersion).

    • Fail: OD600 > 0.05 (Sub-visible precipitation has occurred; increase pH slightly or increase DMSO to 2%).

Protocol 2: HP- β -CD Inclusion Complexation (For In Vivo Dosing)

Causality: HP- β -CD prevents self-aggregation of the drug by shielding the tert-butyl group from water[2]. Complexation is an equilibrium process that requires mechanical energy to overcome the initial solid-state lattice energy.

  • Excipient Preparation: Dissolve 20% (w/v) HP- β -CD in 50 mM Tris buffer (pH 7.4). (Causality: Tris buffer maintains the weakly acidic drug in its ionized state. While ionization can slightly alter cavity binding affinity, the massive increase in baseline aqueous solubility at pH 7.4 results in a much higher total dissolved drug concentration[3]).

  • Drug Addition: Add 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid in excess (e.g., 10 mg/mL powder) to the HP- β -CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, then transfer to an orbital shaker at 300 RPM for 24 hours.

  • Filtration & Validation: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed solid drug.

    • Self-Validation: Dilute a small aliquot of the filtrate 1:10 into Simulated Gastric Fluid (SGF, pH 1.2). If the solution remains clear, the inclusion complex is highly stable and will not precipitate in the stomach upon oral dosing. Quantify the exact concentration of the remaining filtrate using HPLC-UV.

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. 1

  • Cyclodextrin-enhanced solubilization of pentachlorophenol in water - PubMed. 3

  • Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances - PMC. 2

  • Amelioration of lipophilic compounds in regards to bioavailability as self-emulsifying drug delivery system (SEDDS) - Pharma Excipients. 4

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to develop and optimize a robust recrysta...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to develop and optimize a robust recrystallization protocol for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. We will move beyond generic advice to address the specific structural nuances of this molecule, offering a logical workflow from solvent screening to advanced troubleshooting.

Part 1: Understanding the Molecule: An Inferred Physicochemical Profile

Direct experimental data for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is not broadly published. However, as experienced chemists, we can infer a reliable working profile by analyzing its structure. This analysis is the cornerstone of rational solvent selection.

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of strong hydrogen bonding. It suggests solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, ethyl acetate).

  • Tert-butyl Group (-C(CH₃)₃): A large, non-polar (lipophilic) alkyl group. This feature will significantly increase the molecule's solubility in non-polar or moderately polar organic solvents (e.g., toluene, hexanes, ethers).

  • Thiazole Ring: A heterocyclic aromatic ring containing nitrogen and sulfur. It contributes moderate polarity and potential for π-π stacking interactions.

  • Acrylic Acid Backbone: The conjugated system contributes to the molecule's planarity and potential for crystal lattice packing.

Core Challenge: The molecule is amphiphilic , possessing distinct polar and non-polar regions. This duality means that solvents at either extreme of the polarity scale are likely to be unsuitable; highly polar solvents may not adequately dissolve the tert-butyl end, while highly non-polar solvents will fail to dissolve the carboxylic acid group. The ideal solvent will likely have an intermediate polarity or be a carefully balanced binary mixture.

Table 1: Predicted Physicochemical Properties and Their Implications

Feature Predicted Property Implication for Recrystallization Solvent Choice
Dominant Functional Groups Carboxylic Acid, Tert-butyl Requires a solvent that can accommodate both polar (H-bonding) and non-polar (van der Waals) interactions.
Overall Polarity Intermediate, Amphiphilic Single-component solvents of intermediate polarity (e.g., alcohols, esters, ketones) are strong candidates. Binary solvent systems (e.g., Ethanol/Water, Toluene/Ethanol) are highly likely to be effective.
Hydrogen Bonding Strong H-bond donor/acceptor Solvents that can participate in H-bonding (protic) or accept H-bonds (aprotic) will be better solubilizers.

| Melting Point | Likely a moderately high-melting solid | A stable crystal lattice suggests that finding a solvent with poor room-temperature solubility is achievable, which is crucial for high recovery. |

Part 2: Frequently Asked Questions (FAQs)
Q1: Where should I begin with solvent selection for this specific compound?

A: Start by screening a small set of solvents (~10-20 mg of crude material per test) that represent a range of polarities. Given the molecule's amphiphilic nature, focus on solvents of intermediate polarity. The principle of "like dissolves like" suggests that a solvent with a polarity that mirrors the solute is a good starting point.[1]

Recommended Starting Solvents:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Aromatics: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Water (as an anti-solvent)

Q2: What defines a "good" recrystallization solvent in theory and practice?

A: The ideal solvent exhibits a steep solubility curve: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][2] This temperature coefficient is the single most critical factor for achieving high recovery.[3]

Key Criteria for an Ideal Solvent:

  • High-Temperature Solubility: Dissolves the compound completely when hot.

  • Low-Temperature Insolubility: The compound crashes out of solution upon cooling, maximizing yield.

  • Impurity Profile: Impurities should either be completely insoluble (allowing for hot filtration) or remain fully dissolved when the solution is cooled.[1]

  • Inertness: The solvent must not react with the compound.[3]

  • Boiling Point (BP): A BP between 60°C and 120°C is often ideal. Solvents with very low BPs (<50°C) may evaporate too quickly, while very high BPs (>150°C) make the solvent difficult to remove from the final crystals.

  • Volatility: The solvent should be volatile enough for easy removal from the purified crystals.[3]

Q3: Should I use a single solvent or a binary (two-solvent) system?

A: For an amphiphilic compound like this, a binary solvent system is often superior. This approach provides fine-tuned control over the solution's solvating power. You use a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is nearly insoluble. The two solvents must be miscible.

Common Miscible Pairs to Test:

  • Ethanol / Water

  • Acetone / Water

  • Isopropanol / Heptane

  • Toluene / Heptane

  • Ethyl Acetate / Hexane

The procedure involves dissolving the compound in the minimum amount of the hot "good" solvent, then adding the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are added to clarify the solution before it is allowed to cool slowly.

Part 3: Experimental Protocol: Systematic Solvent Screening

This protocol outlines a logical, small-scale approach to efficiently identify a lead solvent or solvent system.

Objective: To identify a solvent that provides high recovery and purity.

Materials:

  • Crude 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

  • Small test tubes or vials (13x100 mm)

  • Heating block or sand bath

  • Candidate solvents (see Table 2)

  • Glass stirring rods

Procedure:

  • Preparation: Place approximately 20 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.2 mL) to the first test tube at room temperature. Stir or vortex.

    • Observation A: If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent (solubility is too high at low temperatures). It may, however, be useful as the "good" solvent in a binary pair.

    • Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Heat the test tube containing the suspension to the solvent's boiling point. Add the solvent dropwise, with stirring, until the solid just dissolves.[1]

    • Observation C: If a large volume of solvent is required, its solvating power is too low.

    • Observation D: If the solid dissolves readily in a minimal amount of hot solvent, this is an excellent candidate. Note the approximate volume used.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Observation E: Abundant, well-formed crystals appear. This is the ideal outcome. Estimate the yield visually.

    • Observation F: No crystals form, even after cooling. This may indicate supersaturation.[4] Try scratching the inside of the tube with a glass rod to induce nucleation.

    • Observation G: An oil forms instead of crystals. This is a common problem addressed in the troubleshooting section.[5]

  • Evaluation: Repeat this process for all candidate solvents. Compare the results based on the quality and quantity of the crystals formed.

Table 2: Candidate Solvents for Screening (Ordered by Decreasing Polarity)

Solvent Boiling Point (°C) Polarity Index Class
Water 100 10.2 Polar Protic
Methanol 65 5.1 Polar Protic
Ethanol 78 4.3 Polar Protic
Isopropanol 82 3.9 Polar Protic
Acetone 56 5.1 Polar Aprotic
Ethyl Acetate 77 4.4 Polar Aprotic
2-Methyltetrahydrofuran 80 2.9 Ether
Toluene 111 2.4 Aromatic
Diethyl Ether 35 2.8 Ether

| Heptane/Hexane | 98 / 69 | ~0.1 | Non-polar |

Part 4: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing expert-driven solutions.

Issue: The compound "oils out" upon cooling instead of forming crystals.
  • Q: My solution turns cloudy and then forms sticky droplets. What's happening and how do I fix it?

    • A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent mixture.[5] Essentially, the compound is "melting" out of the solution instead of crystallizing. This is common for compounds with relatively low melting points or when using solvent mixtures where the anti-solvent is added too quickly.[6]

    • Solution 1 (Re-adjust Solvent Volume): Re-heat the solution to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point. Allow the more dilute solution to cool much more slowly.[7]

    • Solution 2 (Lower the Solvent Polarity): If using a polar solvent system (e.g., ethanol/water), the high polarity may be depressing the compound's melting point. Try a less polar solvent system, such as Toluene/Heptane.

    • Solution 3 (Slow Cooling): Drastic temperature changes encourage oiling. Let the solution cool to room temperature on a thermally insulated surface (like a cork ring) before moving it to an ice bath.

Issue: No crystals form, even after cooling in an ice bath.
  • Q: My solution is clear and cold, but there's no precipitate. What went wrong?

    • A: Causality: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[5][6]

    • Solution 1 (Reduce Solvent Volume): This is the most common cause.[6] Gently boil off a portion of the solvent (e.g., 20-30%) under a nitrogen stream or using a rotary evaporator to re-concentrate the solution. Allow it to cool again.

    • Solution 2 (Induce Nucleation): If the solution is supersaturated, it needs a nucleation site to begin crystallization.[4]

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal growth.[6]

      • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. This "seed crystal" will act as a template for further crystallization.

Issue: The recrystallized product is still impure.
  • Q: I got crystals, but my NMR/LC-MS analysis shows the purity hasn't improved much. Why?

    • A: Causality: This can happen if the cooling process was too rapid, trapping impurities within the growing crystal lattice.[2] Alternatively, the chosen solvent may not effectively discriminate between your compound and a structurally similar impurity.

    • Solution 1 (Slow Down Crystallization): Purity is directly related to the rate of crystal growth. Slower cooling leads to a more ordered (and purer) crystal lattice. Repeat the recrystallization, but this time, insulate the flask to ensure it cools over several hours.

    • Solution 2 (Re-evaluate Solvent Choice): The chosen solvent may have a similar solubility profile for both your product and the impurity. Re-run the solvent screen with a focus on finding a system where the impurity has significantly different solubility. For example, if using ethanol, try ethyl acetate to see if the impurity's solubility changes.

    • Solution 3 (Activated Charcoal): If the impurities are colored and non-polar, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb your product.

Issue: Crystal yield is very low.
  • Q: I recovered very little material after filtration. Where did my product go?

    • A: Causality: Low yield is often a result of using too much solvent, not cooling the solution sufficiently, or premature crystallization during a hot filtration step.[4]

    • Solution 1 (Minimize Solvent): The most critical step for yield is using the absolute minimum amount of hot solvent needed for complete dissolution.[4]

    • Solution 2 (Maximize Cooling): Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration to maximize precipitation.

    • Solution 3 (Check the Filtrate): If you suspect significant product remains in the mother liquor, try evaporating a small amount of the filtrate. If a large amount of solid appears, your recrystallization conditions (solvent volume or temperature) were suboptimal. You may be able to recover more material by concentrating the mother liquor and cooling again (a "second crop").

Part 5: Visualizations and Workflows
Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude Compound (20 mg) Screen Select Candidate Solvent (e.g., Isopropanol) Start->Screen RT_Test Add 0.2 mL Solvent at Room Temp Screen->RT_Test Dissolves Dissolves Completely? RT_Test->Dissolves Heat_Test Heat to Boiling. Add Solvent Dropwise. Dissolves->Heat_Test No Unsuitable Result: Unsuitable (Consider for Binary System) Dissolves->Unsuitable Yes Dissolves_Hot Dissolves Completely? Heat_Test->Dissolves_Hot Cool_Test Cool Slowly to RT, then Ice Bath Dissolves_Hot->Cool_Test Yes (min. vol) Poor_Solvent Result: Poor Solvent (Try Different Solvent) Dissolves_Hot->Poor_Solvent No (large vol.) Result Observe Outcome Cool_Test->Result Crystals Result: Good Crystals! (Lead Candidate) Result->Crystals Crystals Form Oil Result: Oils Out (Go to Troubleshooting) Result->Oil Oil Forms No_Crystals Result: No Crystals (Go to Troubleshooting) Result->No_Crystals Clear Solution Troubleshooting_Workflow Start Problem Encountered During Cooling Problem What is the Issue? Start->Problem Oiling Compound 'Oils Out' Problem->Oiling Oiling No_Xtals No Crystals Form Problem->No_Xtals No Crystals Low_Yield Yield is Very Low Problem->Low_Yield Low Yield Sol_Oil_1 Re-heat solution. Add 5-10% more solvent. Oiling->Sol_Oil_1 Sol_NoX_1 Too much solvent used? No_Xtals->Sol_NoX_1 Sol_Yield_1 Used minimum solvent? Low_Yield->Sol_Yield_1 Sol_Oil_2 Cool much more slowly. Sol_Oil_1->Sol_Oil_2 Sol_Oil_3 Consider a less polar solvent system. Sol_Oil_2->Sol_Oil_3 Sol_NoX_2 Boil off excess solvent and re-cool. Sol_NoX_1->Sol_NoX_2 Yes Sol_NoX_3 Induce Nucleation: Scratch flask or add seed crystal. Sol_NoX_1->Sol_NoX_3 No Sol_Yield_2 Re-run with less solvent. Sol_Yield_1->Sol_Yield_2 No Sol_Yield_3 Ensure thorough cooling (ice bath >30 min). Sol_Yield_1->Sol_Yield_3 Yes

Caption: A decision tree for troubleshooting common issues.

Part 6: References
  • Recrystallization. [Online] Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Online] Available at: [Link]

  • Recrystallization - Wired Chemist. [Online] Available at: [Link]

  • RECRYSTALLISATION - University of Sydney. [Online] Available at: [Link]

  • Problems with Recrystallisations - University of York. [Online] Available at: [Link]

  • Problems in recrystallization - Biocyclopedia. [Online] Available at: [Link]

  • Recrystallization - University of Massachusetts. [Online] Available at: [Link]

  • Recrystallization - California State University, Long Beach. [Online] Available at: [Link]

  • Recrystallization - Organic Chemistry - Jack Westin. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Decarboxylation of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

Welcome to the technical support center for handling 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the thermal stability of this compound. As an α,β-unsaturated carboxylic acid, it is susceptible to decarboxylation at elevated temperatures, which can lead to yield loss and impurities. This document provides in-depth troubleshooting advice, validated protocols, and alternative strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For α,β-unsaturated carboxylic acids like 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, this process is often initiated by heat. The loss of the carboxyl group results in the formation of a vinyl-substituted thiazole, an impurity that can be difficult to separate and can negatively impact the yield and purity of your desired product. The general mechanism for thermal decarboxylation of α,β-unsaturated acids can proceed through different pathways, sometimes involving a cyclic transition state, especially if isomerization to a β,γ-unsaturated acid is possible.[1]

Q2: At what temperature does 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid begin to decarboxylate?

Q3: Can my reaction conditions influence the rate of decarboxylation?

Absolutely. Several factors can significantly impact the rate of decarboxylation:

  • Temperature: This is the most critical factor. Higher temperatures provide the activation energy needed for the reaction.

  • Solvent: Solvent polarity can influence the stability of the transition state. Polar solvents may facilitate charge separation in certain decarboxylation mechanisms.[4]

  • pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze decarboxylation. Acid catalysis often involves protonation of the carbonyl oxygen, making the molecule more susceptible to nucleophilic attack or rearrangement that facilitates CO₂ loss.[1] Bases can deprotonate the carboxylic acid, and the resulting carboxylate may have different stability.

Troubleshooting Guide: Unwanted Decarboxylation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant product loss and formation of a lower molecular weight byproduct during a high-temperature reaction.

  • Possible Cause: Thermal decarboxylation of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid.

  • Troubleshooting Steps:

    • Confirm Decarboxylation:

      • Analyze the byproduct by mass spectrometry to confirm a mass loss corresponding to CO₂ (44 Da).

      • Use ¹H NMR to look for the disappearance of the carboxylic acid proton and changes in the vinyl proton signals.

    • Determine Thermal Stability:

      • Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on a pure sample of your starting material to identify the onset temperature of decomposition. See Experimental Protocol 1 for a detailed procedure.

    • Reaction Condition Optimization:

      • Lower the Reaction Temperature: If possible, reduce the reaction temperature to below the determined onset of decarboxylation. Even a small decrease can significantly reduce the rate of this side reaction.

      • Minimize Reaction Time: Prolonged heating, even at temperatures below the rapid decomposition point, can lead to gradual decarboxylation. Monitor the reaction progress closely and quench it as soon as it reaches completion.

      • Solvent Selection: If the reaction mechanism allows, consider switching to a less polar, aprotic solvent. A systematic solvent screen is recommended.

      • pH Control: Ensure the reaction medium is neutral if possible. If an acid or base is required for your transformation, use the mildest possible option and the minimum stoichiometric amount.

Issue 2: Decarboxylation observed during purification by distillation or recrystallization from a high-boiling solvent.

  • Possible Cause: The purification method is exposing the compound to temperatures that induce decarboxylation.

  • Troubleshooting Steps:

    • Avoid High-Temperature Purification:

      • Distillation: If your compound is thermally labile, distillation is likely not a suitable purification method.

      • Recrystallization: Choose a solvent system with a lower boiling point. An ideal recrystallization solvent will dissolve your compound at its boiling point but show poor solubility at lower temperatures (e.g., 0 °C or -20 °C).

    • Alternative Purification Techniques:

      • Flash Chromatography: This is often the best method for purifying thermally sensitive compounds. It is performed at room temperature.

      • Precipitation/Trituration: Dissolve your crude product in a suitable solvent in which it is soluble, and then add an anti-solvent in which it is insoluble to precipitate the pure product.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA and DSC

This protocol will allow you to determine the onset temperature of decarboxylation for your specific batch of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid.

A. Thermogravimetric Analysis (TGA)

  • Objective: To measure the mass loss of the sample as a function of temperature. A significant mass loss corresponding to CO₂ will indicate decarboxylation.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Procedure:

    • Tare a clean, inert TGA pan (typically aluminum or platinum).

    • Weigh 5-10 mg of your sample into the pan. Record the exact weight.

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample from room temperature to a temperature above the expected reaction temperature (e.g., 300 °C) at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA thermogram will show a plot of mass (%) versus temperature (°C).

    • A step-down in the curve indicates a mass loss event. Calculate the percentage of mass lost. A loss of ~20.6% for 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (MW = 211.29 g/mol ) corresponds to the loss of CO₂ (MW = 44.01 g/mol ).

    • The onset temperature of this mass loss is the temperature at which decarboxylation begins.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of the sample as a function of temperature. Decarboxylation is typically an endothermic or exothermic event that can be detected.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Weigh 2-5 mg of your sample into a clean DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a similar temperature range as the TGA experiment.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • Look for endothermic (downward) or exothermic (upward) peaks that occur at a similar temperature to the mass loss observed in the TGA. This peak confirms the thermal event of decarboxylation.[5][6] The onset of this peak provides another measure of the temperature at which the process begins.

Analytical Technique Parameter Measured Information Gained
TGA Mass Loss vs. TemperatureOnset temperature of decarboxylation and confirmation of CO₂ loss.
DSC Heat Flow vs. TemperatureConfirmation of a thermal event at the decarboxylation temperature.

G cluster_0 Thermal Stability Assessment A Sample of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid B TGA Analysis C DSC Analysis D Mass Loss Data E Heat Flow Data F Determine Onset Temperature of Decarboxylation

Preventative Strategies and Alternative Methodologies

If you have determined that your desired reaction conditions lead to decarboxylation, consider the following strategies.

1. Optimization of Existing Reaction Conditions

As detailed in the troubleshooting section, systematically optimizing your current protocol by lowering the temperature, reducing reaction time, and carefully selecting solvents and controlling pH should be your first approach.

2. Low-Temperature Synthetic Alternatives

For reactions that typically require high temperatures, such as certain cross-coupling reactions, modern synthetic methods offer milder alternatives.

  • Photoredox Catalysis: This technique uses visible light to generate reactive radical intermediates at room temperature, enabling a wide range of C-C and C-heteroatom bond formations that traditionally require heat.[2][7][8][9][10] This is a powerful strategy for thermally sensitive substrates.

G cluster_1 Photoredox Catalysis Workflow A Reactants + Photocatalyst B Visible Light Irradiation (Room Temperature) C Excited State Photocatalyst D Single Electron Transfer (SET) E Radical Intermediate Formation F C-C or C-Heteroatom Bond Formation G Product

  • Advanced Cross-Coupling Systems: Many modern palladium and copper-catalyzed cross-coupling reactions are designed to proceed at or near room temperature through the use of highly active catalysts and specialized ligands.[11][12] Investigating these newer catalytic systems could allow you to perform your desired transformation without thermal degradation.

3. Alternative Technologies

  • Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently heat a reaction mixture, often leading to significantly shorter reaction times.[13][14] While this involves heating, the reduced duration can sometimes minimize the extent of thermal decomposition compared to conventional heating methods. It is also possible to conduct microwave-assisted synthesis at lower temperatures.[3]

  • Flow Chemistry: Performing reactions in a continuous flow reactor offers exceptional control over reaction parameters like temperature and residence time.[15][16][17][18] The small reaction volume at any given time and superior heat transfer capabilities can prevent the formation of hot spots and minimize the time the material spends at elevated temperatures, thereby reducing the risk of decarboxylation.

4. Biocatalysis

  • Enzymatic Decarboxylation/Carboxylation: Certain enzymes, such as ferulic acid decarboxylases (FDCs), can catalyze the decarboxylation of α,β-unsaturated acids under very mild, physiological conditions (e.g., 30-40 °C, neutral pH).[19][20][21][22][23][24][25] While this is typically used to perform decarboxylation, the reverse reaction (carboxylation) is also possible, though often challenging. If your synthetic route allows, using an enzymatic step could completely avoid harsh thermal conditions.

References

  • Al-Zoubi, R. M. (2018). Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. Chemical Reviews, 118(15), 7393-7440.
  • Bayer, T., et al. (2020). Terminal Alkenes from Acrylic Acid Derivatives via Non‐Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases.
  • Shaw, M. H., et al. (2018). Direct C–C Bond Formation from Alkanes Using Ni-Photoredox Catalysis. Journal of the American Chemical Society, 140(42), 13632-13637.
  • Lee, S. H., et al. (2019). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). Journal of the American Chemical Society, 141(35), 13868-13878.
  • Singh, A., et al. (2023). Recent Advances in Photoredox Catalysis for Organic Synthesis. ChemistrySelect, 8(34), e202302301.
  • Twitty, C. H., et al. (2020).
  • Sathishkumar, P., et al. (2013). Microwave assisted low temperature synthesis of MnZn ferrite nanoparticles.
  • Wang, Y., et al. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. The Journal of Organic Chemistry, 81(20), 9822-9831.
  • Manoharan, M. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Chemistry Stack Exchange. Retrieved from [Link]

  • Kumar, R., & Sharma, P. (2014). Microwave-assisted synthesis: a review of recent developments. International Journal of Pharmaceutical Sciences and Research, 5(8), 3126.
  • Schmermund, L., et al. (2021). Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives.
  • Wang, Y., et al. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. The Journal of Organic Chemistry, 81(20), 9822-9831.
  • Wang, Y., et al. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. PubMed. Retrieved from [Link]

  • Bayer, T., et al. (2020). Scheme 1. Enzymatic decarboxylation of a,b-unsaturated carboxylic acids. [Image]. In Terminal Alkenes from Acrylic Acid Derivatives via Non-Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhang, P., et al. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development, 27(1), 2-21.
  • Al-Harahsheh, M., & Al-Otoom, A. Y. (2023). Microwave-assisted synthesis of carbon-based nanomaterials from biobased resources for water treatment applications: emerging trends and prospects. Frontiers in Chemistry, 11, 1205933.
  • Zhang, W., et al. (2020). Decarboxylation in Natural Products Biosynthesis.
  • van der Vlugt, J. I., et al. (2011). Low Temperature Studies of Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents with Aryl Electrophiles. Chemistry – A European Journal, 17(43), 12158-12166.
  • ThalesNano. (n.d.). About Flow Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2016). The Decarboxylation of α,β-Unsaturated Acid Catalyzed by Prenylated FMN-Dependent Ferulic Acid Decarboxylase and the Enzyme Inhibition. The Journal of Organic Chemistry, 81(20), 9822-9831.
  • Syrris. (n.d.). Applications for the Syrris Asia Flow Chemistry System. Retrieved from [Link]

  • Li, Y., et al. (2024). Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. Nanoscale Advances, 6(1), 23-37.
  • Gemoets, H. P. L., et al. (2020). A field guide to flow chemistry for synthetic organic chemists. Chemical Society Reviews, 49(23), 8645-8669.
  • Britton, J., & Raston, C. L. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry. Accounts of Chemical Research, 52(3), 629-639.
  • Kassab, R., et al. (2000). Theoretical study on the mechanism of the thermal decarboxylation of acrylic and benzoic acids. Models for aqueous solution. The Journal of Physical Chemistry A, 104(4), 715-724.
  • Torontech. (2023, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Lennen, R. M., et al. (2017). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. ACS Sustainable Chemistry & Engineering, 5(1), 868-876.
  • Borra, S., et al. (2023). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Organic Letters, 25(22), 4056-4061.
  • Pinto, S. M. D., & Silva, A. M. S. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(23), 5506.
  • Chemistry Student. (2020, April 15). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl [Video]. YouTube. Retrieved from [Link]

  • Elmer, O. C. (1948).
  • LibreTexts Chemistry. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]

  • Kowalczyk, A., & Czech, Z. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers.
  • LibreTexts Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Sagarik, K., et al. (2022). Kinetics and thermodynamics of enzymatic decarboxylation of a,b-unsaturated acid: a theoretical study. Physical Chemistry Chemical Physics, 24(20), 12345-12356.
  • Innovatech Labs. (2023, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Qualitest. (2023, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Lin, C. H., et al. (2007). Thermal behavior and thermal decarboxylation of 10-hydroxycamptothecin in the solid state. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 559-567.
  • Kowalczyk, A., & Czech, Z. (2008). Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • Li, Y., et al. (2021). Application of decarboxylation reactions for improvement of dielectric properties of a methacrylic polymer. Polymer Chemistry, 12(27), 3939-3945.
  • Adu, E., et al. (2024). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. Scientific Reports, 14(1), 3456.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Quantifying 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method validation for the accurate quantification of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. Designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) method validation for the accurate quantification of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method suitable for regulatory scrutiny. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for analytical method validation.[1][2][3]

The Critical Role of Method Validation in Drug Development

In pharmaceutical development, the validation of an analytical method is not merely a regulatory formality; it is a cornerstone of data integrity and product quality.[1][4] An unvalidated or poorly validated method can lead to unreliable and scientifically unsound data, jeopardizing the entire development process. This guide will compare a proposed HPLC method's performance against internationally recognized standards, providing the supporting experimental framework to establish its suitability for its intended purpose.[2][5]

Proposed HPLC Method for Analysis

Hypothetical RP-HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B) in a gradient or isocratic elution. A starting point could be a 60:40 (v/v) mixture of A and B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of the analyte; likely in the range of 260-320 nm.

  • Injection Volume: 10 µL

Core Validation Parameters: A Comparative Analysis

The following sections detail the experimental approach and acceptance criteria for validating the proposed HPLC method, in line with ICH Q2(R1) guidelines.[3][6]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][7][8]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent or placebo) to ensure no interfering peaks at the retention time of the analyte.[9]

  • Spiked Sample Analysis: Spike the analyte into a placebo or a solution containing known impurities and degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity, ensuring the analyte peak is spectrally homogeneous.

Acceptance Criteria:

  • The blank should show no significant peaks at the analyte's retention time.

  • The analyte peak should be well-resolved from any impurity or excipient peaks.

  • The peak purity analysis should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[5][10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid at different concentrations. For an assay, this range is typically 80% to 120% of the target concentration.[5][11]

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.[12]

  • The y-intercept should be minimal and not statistically significant.

  • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a known amount of the analyte into a placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • Prepare at least three replicate samples for each concentration level.[6]

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[2]

Acceptance Criteria:

  • The mean percent recovery should be within a scientifically justifiable range, typically 98.0% to 102.0% for an assay of a drug substance or finished product.[2][10]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[4]

    • Alternatively, analyze a minimum of nine determinations across the specified range (e.g., three concentrations, three replicates each).[6]

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[2]

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • The RSD for repeatability should typically be ≤ 1.5%.[2]

  • The RSD for intermediate precision should typically be ≤ 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol:

There are several methods to determine LOD and LOQ, with the signal-to-noise (S/N) ratio method being common in HPLC.[12][13]

  • Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[12]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[12]

Acceptance Criteria:

  • The LOQ should be verifiable with an acceptable level of precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5][6]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze the system suitability samples under each modified condition.

Acceptance Criteria:

  • The system suitability parameters (e.g., retention time, peak area, tailing factor, resolution) should remain within acceptable limits for all variations.

Comparative Data Summary

The following table provides a hypothetical comparison of the validated HPLC method against a generic alternative analytical technique, such as Thin-Layer Chromatography (TLC), to highlight the superior performance of a validated HPLC method for quantitative analysis.

Validation ParameterValidated HPLC Method (Proposed)Alternative Method (e.g., TLC-Densitometry)
Specificity High (Peak purity confirmed by PDA)Moderate (Potential for overlapping spots)
Linearity (r²) ≥ 0.9980.98 - 0.99
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%
Precision (RSD%) Repeatability: ≤ 1.5%Intermediate: ≤ 2.0%Repeatability: ≤ 5%Intermediate: ≤ 10%
LOD Low (ng/mL range)Higher (µg/mL range)
LOQ Low (ng/mL range)Higher (µg/mL range)
Robustness High (Unaffected by minor changes)Moderate (Sensitive to plate and mobile phase variations)

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the interconnectedness of the validation parameters.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Data Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A high-level overview of the HPLC method validation workflow, from initial planning to final reporting.

Validation_Parameters_Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Interrelationship of HPLC method validation parameters as per ICH guidelines.

Conclusion

This guide has outlined a comprehensive framework for the validation of an HPLC method for the quantification of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. By adhering to the principles of scientific integrity and the rigorous standards set forth by the ICH, researchers can develop and validate an analytical method that is not only accurate, precise, and reliable but also defensible from a regulatory perspective. The provided experimental protocols and comparative data serve as a practical resource for scientists in the pharmaceutical industry, ensuring the generation of high-quality data throughout the drug development lifecycle.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]

  • HPLC Method Validation: Key Parameters and Importance - assayprism.com. (n.d.). Retrieved from [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC. (n.d.). Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Retrieved from [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. (n.d.). Retrieved from [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. (2025, September 17). Retrieved from [Link]

  • What Are LOD and LOQ in HPLC Methods? - Altabrisa Group. (2025, September 20). Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11). Retrieved from [Link]

  • The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations - PMC. (2022, February 4). Retrieved from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]

  • HPLC analytical tips: What is 'specificity'? - Biorelevant.com. (n.d.). Retrieved from [Link]

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Comparative

A Comparative Analysis of the Reactivity of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid and Cinnamic Acid for Drug Development Professionals

Introduction In the landscape of medicinal chemistry and drug development, α,β-unsaturated carboxylic acids serve as versatile scaffolds for the synthesis of novel therapeutic agents. Among these, cinnamic acid, a natura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, α,β-unsaturated carboxylic acids serve as versatile scaffolds for the synthesis of novel therapeutic agents. Among these, cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have been extensively studied for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] As the quest for more potent and selective drugs continues, the modification of the phenyl ring of cinnamic acid with heterocyclic systems has emerged as a promising strategy. This guide provides an in-depth comparative analysis of the reactivity of cinnamic acid versus a structurally related heterocyclic analogue, 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. Understanding the nuanced differences in their chemical behavior is paramount for researchers aiming to leverage these scaffolds in the rational design of new drug candidates. Thiazole and its derivatives are known to possess a broad spectrum of biological activities, making this comparison particularly relevant for the modern drug discovery pipeline.[3][4]

This guide will dissect the electronic and steric factors governing the reactivity of these two compounds, providing experimental protocols and predictive insights to inform synthetic strategies.

Molecular Structure and Electronic Properties: A Tale of Two Rings

The reactivity of the acrylic acid moiety in both compounds is fundamentally governed by the electronic nature of the aromatic ring attached to the β-carbon.

Cinnamic Acid: The phenyl group in cinnamic acid is a relatively simple aromatic system. Through resonance, it can delocalize the π-electrons of the double bond and the carbonyl group. The phenyl group is generally considered to be weakly electron-donating towards the double bond in the context of electrophilic attack, thereby influencing its nucleophilicity.

3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid: The substituent in this molecule is a 2-tert-butyl-1,3-thiazole ring. This heterocyclic system introduces a more complex electronic profile:

  • Thiazole Ring: The thiazole ring is generally considered to be electron-withdrawing due to the presence of the electronegative nitrogen atom in an imine-like configuration (C=N).[5][6] This property reduces the electron density of the conjugated system, including the β-carbon of the acrylic acid moiety.

  • Tert-butyl Group: The tert-butyl group is a bulky, electron-donating group through an inductive effect.[7][8][9] It pushes electron density into the thiazole ring, which can partially counteract the electron-withdrawing nature of the heterocycle. However, the overall electronic effect of the 2-tert-butyl-1,3-thiazole group is expected to be electron-withdrawing compared to a simple phenyl ring, albeit attenuated by the tert-butyl substituent.

This fundamental difference in electronic properties is the primary driver for the divergent reactivity of the two molecules.

Comparative Reactivity Analysis

We will now explore how these electronic differences manifest in key reactions relevant to the derivatization of these scaffolds.

Electrophilic Addition to the Alkene Double Bond

Electrophilic addition reactions, such as bromination, are classic probes for the nucleophilicity of a double bond.[10][11] The reaction proceeds via the attack of the electron-rich double bond on an electrophile.

Prediction: The double bond in cinnamic acid is expected to be more electron-rich (more nucleophilic) than that in 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. This is due to the net electron-withdrawing character of the thiazole ring system, which deactivates the double bond towards electrophilic attack. Consequently, cinnamic acid is predicted to undergo electrophilic addition at a faster rate.

Experimental Protocol: Competitive Bromination

A competitive bromination experiment can empirically validate this prediction.

  • Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of both cinnamic acid and 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid in a suitable solvent such as glacial acetic acid (10 mL).

  • Reaction: Slowly add a solution of bromine (0.5 mmol, 0.5 equivalents) in glacial acetic acid dropwise to the stirred mixture at room temperature. The limited amount of bromine ensures that the more reactive compound will react preferentially.

  • Quenching and Work-up: After a defined reaction time (e.g., 15 minutes), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine. Extract the organic components with a suitable solvent like diethyl ether.

  • Analysis: Analyze the composition of the reaction mixture using ¹H NMR spectroscopy or LC-MS to determine the relative amounts of unreacted starting materials and their corresponding dibrominated products. A higher consumption of cinnamic acid would confirm its greater reactivity.

Mechanism of Bromination:

The reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by the bromide ion, resulting in an anti-addition product.[10]

Bromination_Mechanism Reactants Cinnamic Acid + Br₂ Intermediate Cyclic Bromonium Ion Reactants->Intermediate Electrophilic Attack Product Dibromo Product Intermediate->Product Nucleophilic Attack by Br⁻

Caption: Mechanism of electrophilic bromination of an alkene.

Nucleophilic Addition to the Alkene Double Bond (Michael Addition)

Michael addition, or conjugate addition, involves the attack of a nucleophile on the electrophilic β-carbon of an α,β-unsaturated carbonyl system.[12]

Prediction: The electron-withdrawing nature of the 2-tert-butyl-1,3-thiazole ring enhances the electrophilicity of the β-carbon in 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid. This makes it a better Michael acceptor than cinnamic acid. Therefore, 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is predicted to undergo Michael addition at a faster rate.

Experimental Protocol: Comparative Michael Addition with a Thiol

  • Preparation: Prepare separate solutions of cinnamic acid (e.g., 0.1 M) and 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid (0.1 M) in a suitable solvent like ethanol.

  • Reaction Initiation: In separate reaction vessels, to each of the above solutions, add a nucleophile such as benzyl mercaptan (1.1 equivalents) and a catalytic amount of a base like triethylamine (0.1 equivalents).

  • Monitoring: Monitor the progress of both reactions over time by taking aliquots and analyzing them using TLC or LC-MS to measure the rate of consumption of the starting material.

  • Analysis: The reaction that reaches completion faster or shows a higher conversion at a given time point is the more reactive one.

Workflow for Michael Addition:

Michael_Addition_Workflow Start Prepare separate solutions of cinnamic acid and thiazole derivative Add_Reagents Add nucleophile (e.g., thiol) and catalytic base Start->Add_Reagents Monitor Monitor reaction progress (TLC, LC-MS) Add_Reagents->Monitor Analyze Compare reaction rates Monitor->Analyze Conclusion Determine the more reactive Michael acceptor Analyze->Conclusion

Caption: Experimental workflow for comparing Michael addition reactivity.

Esterification of the Carboxylic Acid

Esterification, typically carried out under acidic conditions (Fischer esterification), is a fundamental reaction of the carboxylic acid group.[13][14] The reactivity in this case is influenced by the acidity of the carboxylic proton and steric hindrance around the carbonyl carbon.

Prediction: The electronic effects of the distant phenyl and thiazole rings on the acidity of the carboxylic acid are likely to be minimal. Steric hindrance around the carboxylic acid moiety is also comparable in both molecules. Therefore, the rates of esterification for both compounds are predicted to be similar under identical conditions. Any observed differences would likely be attributable to factors such as solubility in the reaction medium.

Experimental Protocol: Standardized Fischer Esterification

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (e.g., 5 mmol) in an excess of an alcohol, such as methanol (20 mL).[13]

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (3-4 drops).[13]

  • Reaction: Heat the mixture to reflux for a specified period (e.g., 2 hours).[15]

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester product with an organic solvent.

  • Analysis: Purify the ester by column chromatography and calculate the yield. Comparing the yields obtained under identical reaction times for both starting materials provides a measure of their relative reactivity.

Data Summary

The following table summarizes the predicted reactivity based on the electronic and steric properties of the two compounds.

Reaction TypePredicted More Reactive CompoundRationale
Electrophilic Addition Cinnamic AcidMore electron-rich (nucleophilic) double bond due to the nature of the phenyl ring.
Nucleophilic Addition 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acidMore electron-deficient (electrophilic) β-carbon due to the electron-withdrawing thiazole ring.
Esterification Similar ReactivityMinimal differences in electronic effects at the carboxylic acid group and comparable steric hindrance.

Conclusion

The replacement of the phenyl ring in cinnamic acid with a 2-tert-butyl-1,3-thiazole moiety significantly alters the electronic landscape of the molecule, leading to a predictable shift in its chemical reactivity. While cinnamic acid is more susceptible to electrophilic attack on its double bond, the thiazole derivative is primed for nucleophilic conjugate addition. These divergent reactivities offer distinct synthetic opportunities for drug development professionals. For instance, the enhanced Michael acceptor character of the thiazole derivative can be exploited for covalent modification of target proteins through reactions with cysteine residues. Conversely, the more nucleophilic double bond of cinnamic acid derivatives might be more suitable for other types of functionalization. This guide provides a foundational framework and practical experimental designs for researchers to explore and harness the unique chemical personalities of these valuable scaffolds in the synthesis of next-generation therapeutics.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (n.d.).
  • Chemistry Perkin Reaction Mechanism - sathee jee. (n.d.).
  • A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery - Benchchem. (n.d.).
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017, April 27).
  • Superacid-Catalyzed Reactions of Cinnamic Acids and the Role of Superelectrophiles 1. (2004, March 6).
  • Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols - Benchchem. (n.d.).
  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022, November 1).
  • Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure - Arkivoc. (n.d.).
  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Stabilizing thiazyl moiety with electron-withdrawing groups - Benchchem. (n.d.).
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 31).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).
  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14).
  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29).
  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE - Jurnal Universitas Sebelas Maret. (2022, April 29).
  • SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo - ASPIRE. (2019, April 28).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025, July 9).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020, August 21).
  • What is the mechanism for the main reaction in the bromination of trans cinnamic acid?. (n.d.).
  • How are alkyl groups electron-donating? - The Student Room. (2010, March 1).
  • Electro-Inductive Effect: Using an electrode as a universal functional group. (n.d.).
  • Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety - Dr. Nerz. (n.d.).
  • Why is methyl group more electron-donating than tert-butyl group?. (2013, June 8).
  • Illustrated Glossary of Organic Chemistry - Electron donating group (EDG). (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold - PMC. (n.d.).
  • electron-withdrawing thiazole derivatives: Topics by Science.gov. (n.d.).
  • Solved Write a mechanism for the bromination of | Chegg.com. (2015, June 24).
  • Solved Below, propose a reaction mechanism for addition of | Chegg.com. (2024, November 6).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (n.d.).
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020, April 30).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21).
  • General mechanisms of the addition reaction of nucleophiles onto the activated double bonds of chalcones. - ResearchGate. (n.d.).
  • Perkin Reaction | Nucleophilic Addition to Carbonyl - Part 16 - YouTube. (2022, February 14).
  • Cinnamic acid - Wikipedia. (n.d.).
  • A New Look at an Old Reaction: Bromination of trans-Cinnamic Acid. (2011, August 20).
  • Thiazole as a weak electron-donor unit to lower the frontier orbital energy levels of donor-acceptor alternating conjugated materials - ResearchGate. (2025, August 7).
  • Electrochemical Three‐component Synthesis of Alkenesulfonates from Cinnamic Acids, SO2, and Alcohols - PMC. (n.d.).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (n.d.).
  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed. (2013, December 5).
  • (2E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoic acid - NextSDS. (n.d.).
  • (2E)-3-(1,3-thiazol-4-yl)prop-2-enoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (2025, October 16).
  • tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate - PubChem. (2026, February 21).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation - ResearchGate. (n.d.).

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Comparative

Architecting Thiazole Pharmacophores: A Comparative Guide to 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid vs. 2-Methylthiazole Analogs

Executive Summary In the landscape of rational drug design, the functionalization of the thiazole ring dictates both the pharmacokinetic (PK) fate and pharmacodynamic (PD) engagement of a molecule. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the functionalization of the thiazole ring dictates both the pharmacokinetic (PK) fate and pharmacodynamic (PD) engagement of a molecule. This guide provides a rigorous, objective comparison between two distinct structural motifs: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid and the more ubiquitous 2-methylthiazole analogs .

While 2-methylthiazoles are frequently deployed for their compact size to access constricted binding pockets, they often introduce severe metabolic liabilities. Conversely, the incorporation of a bulky tert-butyl group paired with a prop-2-enoic acid (acrylic acid) tail creates a highly specialized, dual-purpose building block. It provides a massive hydrophobic shield against cytochrome P450 (CYP450) oxidation while offering a reactive Michael acceptor for covalent target engagement.

Physicochemical & Structural Dynamics

As application scientists, we must look beyond simple binding affinity and understand the causality behind structural choices. The selection between a methyl and a tert-butyl substituent at the C2 position of a thiazole alters the steric and electronic microenvironment of the compound:

  • Steric Shielding vs. Pocket Penetration: The C2-methyl group is sterically undemanding. This allows 2-methylthiazole derivatives to fit snugly into narrow active sites, a feature exploited in the design of DNA Topoisomerase IB inhibitors[1] and specific ABHD16A hydrolase inhibitors[2]. However, in kinases with deep hydrophobic pockets (e.g., CDK12/13), this lack of bulk is detrimental. Research has shown that replacing a bulkier group with a 2-methylthiazole analog can cause a dramatic loss of potency (e.g., IC50 dropping to 3.7 μM) because the methyl group fails to adequately fill the pocket, leading to suboptimal ternary complex formation[3]. The tert-butyl group, with its large van der Waals volume, effectively fills these deep lipophilic pockets, driving binding affinity through the hydrophobic effect.

  • Electrophilic Warheads: The prop-2-enoic acid moiety in the tert-butyl analog serves as an α,β -unsaturated carbonyl. This is a privileged motif for designing targeted covalent inhibitors (TCIs) that form irreversible adducts with nucleophilic cysteine residues in kinase hinge regions.

Mechanistic Impact on Target Binding

G Core Thiazole-Based Pharmacophores Sub_Me 2-Methylthiazole Analogs Core->Sub_Me Sub_tBu 3-(2-Tert-butyl-1,3-thiazol-5-yl) prop-2-enoic acid Core->Sub_tBu Prop_Me1 Low Steric Bulk Sub_Me->Prop_Me1 Prop_Me2 CYP450 Oxidation Susceptible Sub_Me->Prop_Me2 Prop_tBu1 Bulky Hydrophobic Shield Sub_tBu->Prop_tBu1 Prop_tBu2 Metabolically Stable at C2 Position Sub_tBu->Prop_tBu2 Outcome_Me Fits Constricted Pockets (e.g., Topoisomerase IB) Prop_Me1->Outcome_Me Outcome_tBu Fills Deep Hydrophobic Pockets / Covalent Targeting Prop_tBu1->Outcome_tBu

Structural divergence of thiazole analogs dictating metabolic stability and target engagement.

Metabolic Stability & Pharmacokinetics

A critical failure point in drug development is rapid hepatic clearance. The C2-methyl group on a thiazole ring is highly susceptible to benzylic-like oxidation by CYP450 enzymes (particularly CYP3A4), leading to the rapid formation of hydroxymethyl and carboxylic acid metabolites.

By replacing the methyl group with a tert-butyl group, the abstractable α -protons are completely removed. This steric hindrance effectively shuts down this specific phase I metabolic liability, drastically increasing the compound's intrinsic half-life ( t1/2​ ) and improving oral bioavailability.

Self-Validating Experimental Methodologies

To objectively compare the performance of these compounds, the following self-validating protocols must be employed during the lead optimization phase.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic resistance conferred by the tert-butyl substitution against CYP450-mediated oxidation. Causality & Validation: NADPH is required as a cofactor for CYP450 activity. A minus-NADPH control validates that degradation is strictly CYP-mediated and not due to chemical instability. Verapamil is used as a high-clearance positive control to validate microsome viability.

  • Preparation: Prepare 1 μM of the test compound (tert-butyl vs. methyl analog) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (internal standard). The organic solvent instantly denatures the enzymes, quenching the reaction.

  • Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: Glutathione (GSH) Trapping Assay for Covalent Reactivity

Purpose: To evaluate the electrophilic reactivity of the prop-2-enoic acid moiety as a Michael acceptor. Causality & Validation: GSH acts as an in vitro surrogate for nucleophilic cysteine residues in target proteins. Acrylamide is run in parallel as a positive control for Michael addition.

  • Incubation: Incubate 10 μM of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid with 5 mM reduced Glutathione (GSH) in 100 mM PBS (pH 7.4) at 37°C.

  • Sampling: Extract 50 μL aliquots at 0, 1, 2, 4, and 8 hours. Quench immediately with 50 μL of 1% formic acid in acetonitrile to stabilize the GSH adducts.

  • Detection: Utilize high-resolution LC-MS/MS in positive ion mode, scanning for the parent mass + 307 Da (the exact mass shift corresponding to GSH conjugation).

  • Quantification: Calculate the pseudo-first-order rate constant ( kinact​ ) to determine the suitability of the warhead for in vivo covalent targeting.

Comparative Quantitative Data

The following table synthesizes the physicochemical parameters and representative experimental outcomes, demonstrating the functional divergence of these two classes.

Parameter / Assay3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid2-Methylthiazole AnalogsMechanistic Rationale
Steric Volume at C2 High (Bulky hydrophobic shield)Low (Compact)Tert-butyl fills deep hydrophobic pockets; methyl fits constricted hinge regions[1].
Metabolic Stability ( t1/2​ in HLM) > 120 minutes (Highly stable)~ 25 - 40 minutes (Labile)Lack of α -protons on the tert-butyl group prevents CYP450-mediated oxidation.
Electrophilic Reactivity High (Active Michael Acceptor)Low / None (Unless functionalized)The prop-2-enoic acid tail enables covalent binding to nucleophilic cysteines.
Representative Kinase Potency (Deep Pocket) High affinity (Sub-10 nM range)Dramatic loss of potency (e.g., IC50 = 3.7 μM)[3]Methyl group fails to provide sufficient hydrophobic contacts in large binding sites[3].

Conclusion

The selection between a 2-methylthiazole core and 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is not merely a matter of synthetic convenience, but a strategic decision dictating the molecule's mechanism of action and survivability in vivo. 2-Methylthiazoles remain invaluable for targets requiring minimal steric bulk, such as Topoisomerase IB[1] or specific hydrolases[2]. However, when targeting kinases with deep hydrophobic pockets, or when designing covalent inhibitors requiring a reactive warhead and high metabolic resistance, the tert-butyl-acrylic acid combination provides a vastly superior, self-contained pharmacophore.

References

  • Source: nih.gov (PMC)
  • Structure–Activity and Structure–Degradation Relationship Studies of 2-Amino-6-(benzimidazol-2-ylmethyl)
  • Source: nih.gov (PMC)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Handling and Disposal of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

As a researcher or drug development professional, managing complex organic compounds requires a deep understanding of their structural properties to ensure safe handling and regulatory compliance. 3-(2-Tert-butyl-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, managing complex organic compounds requires a deep understanding of their structural properties to ensure safe handling and regulatory compliance. 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is a specialized thiazole-acrylic acid derivative. Because it contains both nitrogen and sulfur heteroatoms, its disposal is not as simple as standard organic waste. Improper disposal can lead to the release of toxic nitrogen oxides (NOx) and sulfur oxides (SOx) [1].

This guide provides a self-validating, step-by-step protocol for the safe segregation, handling, and EPA-compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Section 1: Chemical Profiling & Mechanistic Hazard Assessment

Understanding the molecular causality behind disposal rules is the foundation of laboratory safety. You cannot simply flush this compound down the sink or throw it in the municipal trash.

  • Thiazole Ring (N, S Heteroatoms): During thermal decomposition, the nitrogen and sulfur atoms within the thiazole ring are oxidized to NOx and SOx [2]. These are severe environmental pollutants heavily regulated under the Clean Air Act [3].

  • Prop-2-enoic Acid (Acrylic Acid) Moiety: This functional group confers mild acidity and a potential for skin, eye, and mucous membrane irritation. While the bulky tert-butyl group provides steric hindrance that stabilizes the molecule against the spontaneous, violent polymerization often seen with simpler acrylic acids, it remains chemically reactive and must be kept away from strong oxidizers [4].

Quantitative Hazard & Logistics Profile

Table 1: Physicochemical properties and operational consequences for disposal.

Property / FeatureDescriptionOperational Consequence
Chemical Class Non-halogenated heteroatomic organic acidCannot be disposed of in standard municipal waste; requires specialized chemical processing.
Heteroatoms Nitrogen (N), Sulfur (S)Combustion yields NOx and SOx; requires an incinerator equipped with an alkaline scrubber[1].
Physical State Solid (Powder/Crystalline)High risk of dust generation; necessitates handling in a certified fume hood or ventilated enclosure.
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol)Must be dissolved in a combustible solvent prior to liquid injection incineration [5].
EPA RCRA Status Characteristic Hazardous WasteSubject to strict "cradle-to-grave" tracking, manifesting, and disposal regulations [6].

Section 2: Step-by-Step Waste Segregation & Storage Protocol

To ensure a self-validating system, every step of the waste collection process must be verifiable by your Environmental Health and Safety (EHS) department.

Step 1: Solid Waste Collection Do not discard empty vials, contaminated pipette tips, or solid chemical residue into standard laboratory trash. Collect all solid waste in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass) [7].

Step 2: Liquid Waste Solubilization For liquid waste, or to prepare solid waste for commercial incineration, dissolve the compound in a highly combustible, non-halogenated solvent (e.g., Ethanol, Methanol, or DMSO)[5, 7]. Causality check: Dissolving the solid ensures a uniform BTU (calorific) value, allowing the incinerator's liquid injection system to maintain a stable, high-temperature burn without cold spots.

Step 3: RCRA-Compliant Labeling Clearly label the container as "Hazardous Waste - Organic Solvent/Solid containing Nitrogen and Sulfur." You must include the full chemical name and the exact date of first accumulation to comply with Resource Conservation and Recovery Act (RCRA) tracking rules [6].

Step 4: Secondary Containment Store the sealed waste container in a designated secondary containment tray within a flammable storage cabinet. Ensure it is isolated from strong oxidizing agents or strong bases to prevent exothermic reactions.

Section 3: Incineration & Disposal Workflow

The only acceptable, legally compliant method for the final destruction of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is thermal destruction in a commercial chemical incinerator [5].

Mechanistic Rationale: To prevent the release of toxic byproducts, the incinerator must be equipped with an afterburner and an alkaline scrubber [5, 8]. The primary chamber volatilizes the organic material. The afterburner (operating at >1000°C) ensures the complete destruction of the carbon backbone. Finally, the alkaline scrubber (often utilizing a sodium hydroxide spray) neutralizes the acidic SOx and NOx gases into harmless salts (like sodium sulfate and sodium nitrate) before the exhaust is released into the atmosphere [1, 9].

WasteDisposal SolidWaste Solid/Liquid Waste (Thiazole Acid) Dissolution Dissolution & Mixing SolidWaste->Dissolution Solvent Combustible Solvent (e.g., Ethanol/DMSO) Solvent->Dissolution Incinerator Chemical Incinerator (Primary Chamber) Dissolution->Incinerator Afterburner Afterburner (>1000°C) Incinerator->Afterburner Volatiles Scrubber Alkaline Scrubber (Neutralizes SOx/NOx) Afterburner->Scrubber SOx, NOx, CO2 Exhaust Clean Exhaust (EPA Compliant) Scrubber->Exhaust Scrubbed Gas

Fig 1: Incineration workflow for nitrogen- and sulfur-containing organic waste.

Section 4: Spill Response & Decontamination Protocol

In the event of an accidental spill, execute the following protocol to ensure complete containment and neutralization.

  • Evacuate & Ventilate: Evacuate personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear any aerosolized powder [5].

  • PPE Donning: Put on appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles [8]. If dust is present, use an N95 or P100 particulate respirator.

  • Containment:

    • For Solid Spills: Gently sweep up the powder using a spark-proof brush and dustpan to avoid raising dust [8].

    • For Liquid Spills (Dissolved in Solvent): Contain the spread using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust [10].

  • Collection: Transfer the spilled material and all contaminated absorbent into a rigid hazardous waste container [5].

  • Decontamination: Wash the spill site thoroughly with a dilute alkaline solution (e.g., mild sodium bicarbonate) to neutralize any residual acid, followed by soap and water. Collect all wash water as hazardous waste, as it now contains trace amounts of the thiazole derivative [10].

References

  • Performance evaluation of common hazardous waste incinerator for ship scraping waste - SciSpace. SciSpace. Available at:[Link]

  • 5.C.1.b.iii Clinical waste incineration - EMEP/EEA air pollutant emission inventory guidebook 2023. European Environment Agency. Available at:[Link]

  • INCINERATION OF HAZARDOUS WASTE A Critical Review. Taylor & Francis Online. Available at:[Link]

  • Chapter 9: acrylic acid. Alberta Government Safety Guidelines. Available at:[Link]

  • Material Safety Data Sheet - GenScript. GenScript. Available at:[Link]

  • Resource Conservation and Recovery Act. Golf Course Superintendents Association of America. Available at:[Link]

  • DMSO disposal - General Lab Techniques. Protocol Online. Available at:[Link]

  • SAFETY DATA SHEET 1. Identification of the substance/mixture and of the company/undertaking. Polypeptide. Available at:[Link]

  • Engineering Handbook for Hazardous Waste Incineration. US Environmental Protection Agency (EPA). Available at:[Link]

  • Strain Gage Adhesive Kit MSDS. Omega Engineering. Available at:[Link]

Handling

Personal protective equipment for handling 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid

An In-Depth Technical Guide to Handling 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an extension of che...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Handling 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an extension of chemical mechanism. To safely handle novel, highly functionalized building blocks like 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, we must first understand its molecular behavior. This guide synthesizes structural toxicology with field-proven logistical protocols to ensure your research operations remain both safe and uninterrupted.

Mechanistic Toxicology: The "Why" Behind the PPE

The compound 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid contains two critical structural motifs that dictate its hazard profile: a lipophilic thiazole ring and an α,β-unsaturated carboxylic acid (an acrylic acid derivative).

The acrylic acid moiety acts as a Michael acceptor . In biological systems, Michael acceptors are potent electrophiles that readily undergo covalent binding (haptenation) with nucleophilic residues—specifically the free thiol groups of cysteine in skin and respiratory proteins [2]. This protein haptenation is the Molecular Initiating Event (MIE) for Allergic Contact Dermatitis (ACD) and lifelong skin sensitization [3]. Furthermore, the lipophilic tert-butyl group enhances the molecule's ability to penetrate the epidermal barrier [2].

Because sensitization has a dose-response threshold (No Expected Sensitization Induction Level, or NESIL) [3], our primary operational goal is absolute zero dermal and respiratory exposure. This aligns with the stringent requirements of the OSHA Laboratory Safety Standard (29 CFR 1910.1450), which mandates the use of engineered controls and tailored Personal Protective Equipment (PPE) for hazardous and novel chemicals [1].

Mandatory PPE Matrix

To mitigate the risk of haptenation and comply with OSHA standards [1], PPE must be scaled to the operational volume. The following table summarizes the required protective equipment based on the scale of your synthesis or assay preparation.

Protection ZoneAnalytical Scale (< 100 mg)Preparative Scale (> 100 mg or Solutions)Mechanistic Rationale
Hands (Primary) Single Nitrile (0.1 mm)Double-gloved: Inner Nitrile (0.1 mm), Outer Butyl RubberAcrylic acids can permeate thin nitrile over prolonged exposure. Butyl rubber provides a superior barrier against organic acids.
Eye/Face ANSI Z87.1 Safety GlassesSplash Goggles + Full Face ShieldPrevents mucosal haptenation from aerosolized powders or solvent splashes.
Body Standard Cotton Lab CoatTyvek® Disposable Coat or Chemically Resistant ApronCotton absorbs solutions, holding the sensitizer against the skin. Tyvek repels it.
Respiratory Handled inside Fume HoodFume Hood + N95/P100 Half-Mask (if handling dry powder outside hood)Prevents inhalation of aerosolized Michael acceptors, which can cause severe occupational asthma [2].

Molecular Pathway of Sensitization

To visualize why these controls are non-negotiable, the following diagram maps the biological cascade triggered by exposure to electrophilic Michael acceptors.

G Exposure 1. Chemical Exposure (3-(2-Tert-butyl...) Penetration 2. Epidermal Penetration (Driven by Lipophilicity) Exposure->Penetration Haptenation 3. Protein Haptenation (Michael Addition to Cys Thiols) Penetration->Haptenation Keap1 4. Keap1/Nrf2 Pathway Activation (Cellular Stress) Haptenation->Keap1 DC 5. Dendritic Cell Maturation & Migration Keap1->DC TCell 6. T-Cell Proliferation (Lifelong Sensitization) DC->TCell

Caption: Adverse Outcome Pathway (AOP) for skin sensitization induced by Michael acceptor haptenation.

Operational Workflow: Safe Dispensing and Solution Preparation

Do not simply follow these steps; understand that every action is designed to isolate the electrophile from your biological nucleophiles.

Step 1: Environmental Preparation & Verification

  • Action: Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Causality: Proper negative pressure ensures that any aerosolized micro-particles of the acrylic acid derivative are pulled away from the operator's breathing zone [1].

Step 2: Static Elimination

  • Action: Pass the sealed chemical vial and the anti-static weigh boat through a zero-stat anti-static ionizer before opening.

  • Causality: Fine organic powders hold static charges and will "jump" when opened, contaminating gloves and the balance area.

Step 3: Weighing and Solubilization

  • Action: Weigh the compound using a draft-shielded analytical balance inside the fume hood. Transfer the powder directly into a pre-tared vial. Add your solvent (e.g., DMSO or DMF for stock solutions) slowly down the side of the vial to prevent powder kick-up.

  • Causality: Wetting the powder immediately locks the chemical into the liquid phase, neutralizing the inhalation hazard.

Step 4: Active Decontamination (Quenching)

  • Action: Wipe down the balance, spatulas, and hood surface with a 1% Sodium Bisulfite ( NaHSO3​ ) solution, followed by standard soap and water.

  • Causality: Sodium bisulfite acts as a sacrificial nucleophile. It rapidly undergoes a conjugate addition (Michael addition) with any residual 3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid, quenching the dangerous electrophilic warhead before it can contact human skin.

Disposal and Waste Logistics

Improper disposal of reactive organic acids can lead to dangerous cross-reactions in waste carboys.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, inner gloves) must be placed in a sealed, biohazard-style solid chemical waste bin designated for incineration. Do not leave contaminated waste exposed to the open lab air.

  • Liquid Waste: Segregate into a "Non-Halogenated Organic Waste" container. Critical Warning: Do not mix this waste stream with strong bases, amines, or thiol-containing reagents (like mercaptoethanol). Mixing a concentrated Michael acceptor with strong nucleophiles in a closed waste carboy can initiate a highly exothermic runaway polymerization or addition reaction, potentially rupturing the container.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl URL: [Link]

  • Protein Haptenation and Its Role in Allergy PMC - National Institutes of Health (NIH) URL:[Link]

  • AFRL-RH-WP-TR-2023-0037 (Dermal Sensitization Guidelines) Defense Technical Information Center (DTIC) URL:[Link]

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